Lamotrigine-13C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-ULEDQSHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662050 | |
| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-38-4 | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Lamotrigine-13C3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the isotopically labeled compound, Lamotrigine-13C3. This stable isotope-labeled analog of the anticonvulsant and mood-stabilizing drug Lamotrigine is a critical tool in pharmacokinetic and metabolic studies. This document will delve into its physicochemical characteristics, provide detailed experimental protocols for its use, and present visual diagrams to illustrate key processes.
Chemical Identity and Physicochemical Properties
This compound is a stable isotope-labeled version of Lamotrigine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification of Lamotrigine in biological matrices. A related and also commonly used internal standard is this compound,d3, which includes both Carbon-13 and deuterium labeling.
The key properties of these molecules are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification of this compound and this compound,d3
| Identifier | This compound | This compound,d3 |
| Chemical Name | 6-(2,3-dichlorophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[1] | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-¹³C₃)1,2,4-triazine-3,5-diamine[2] |
| CAS Number | 1188265-38-4[1] | 1246815-13-3[3][4] |
| Molecular Formula | ¹³C₃C₆H₇Cl₂N₅ | ¹³C₃C₆²H₃H₄Cl₂N₅ |
| Canonical SMILES | N[13c]1nn--INVALID-LINK--n1">13cc2cccc(Cl)c2Cl | [2H]c1c([2H])c(Cl)c(Cl)c([13c]2nn--INVALID-LINK--n[13c]2N)c1[2H] |
Table 2: Physicochemical Properties of this compound and this compound,d3
| Property | This compound | This compound,d3 | Unlabeled Lamotrigine |
| Molecular Weight | 259.07 g/mol | 262.09 g/mol | 256.09 g/mol |
| Monoisotopic Mass | 258.0179 Da | 261.0367 Da | 255.0078506 Da |
| Melting Point | Not available | 210-212 °C | 216-218 °C |
| Boiling Point | Not available | Not available | 503.1±60.0 °C (Predicted) |
| Solubility | Not available | Not available | Sparingly soluble in methanol, Soluble in ethanol, Less soluble in water (170 mg/L at 25 °C) |
| pKa | Not available | Not available | 5.5 |
| LogP | Not available | 1.4 (Computed) | 2.5 |
| Storage Temperature | Not available | -20°C | Room Temperature |
Synthesis and Purification
A general synthetic route for unlabeled Lamotrigine involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate in the presence of an acid, followed by cyclization. To produce this compound, one would need to utilize a ¹³C-labeled aminoguanidine or a labeled 2,3-dichlorobenzoyl cyanide.
Purification of this compound is typically achieved through standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity (>95%), which is critical for its use as an internal standard.
Mechanism of Action of Lamotrigine
As this compound is a stable isotope-labeled version, its primary application is as a tracer and internal standard, and it is not intended for therapeutic use. The pharmacological activity resides in the unlabeled Lamotrigine. The mechanism of action of Lamotrigine involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, primarily glutamate. This action is believed to be the basis for its anticonvulsant and mood-stabilizing effects.
Experimental Protocols
This compound and this compound,d3 are invaluable tools for the accurate quantification of Lamotrigine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for its application.
Quantification of Lamotrigine in Human Plasma using LC-MS/MS with this compound,d3 as an Internal Standard
This protocol is adapted from a validated method for pharmacokinetic studies.
4.1.1. Materials and Reagents
-
Lamotrigine and this compound,d3 standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized or Milli-Q)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
4.1.2. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Lamotrigine and this compound,d3 at a concentration of 1 mg/mL in methanol. Store at 2-8°C.
-
Working Standard Solutions: Prepare working standard solutions of Lamotrigine by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound,d3 at a concentration of 500 ng/mL in a 50:50 methanol:water mixture.
4.1.3. Sample Preparation (Solid Phase Extraction)
-
To 300 µL of human plasma in a polypropylene tube, add 50 µL of the 500 ng/mL this compound,d3 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 400 µL of water and vortex for another 30 seconds.
-
Condition an SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid and then with 1 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Chromolith® SpeedROD, RP-18e, 50-4.6 mm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound,d3: m/z 262.1 → 217.2
-
Diagram 1: Experimental Workflow for Lamotrigine Quantification
Caption: Workflow for Lamotrigine quantification in plasma.
Metabolic Pathways of Lamotrigine
Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main enzyme involved being UDP-glucuronosyltransferase 1A4 (UGT1A4). The major metabolite is an inactive 2-N-glucuronide conjugate, which is then excreted in the urine. As this compound is chemically identical to Lamotrigine apart from the isotopic labeling, it is expected to follow the same metabolic pathway. Its use in metabolic studies allows for the clear differentiation of the administered drug from its metabolites.
Diagram 2: Lamotrigine Metabolism Pathway
References
- 1. This compound,d3 | C9H7Cl2N5 | CID 71434238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,d3, Major | LGC Standards [lgcstandards.com]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis and Purification of Lamotrigine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C₃-labeled Lamotrigine, an essential tool in pharmacokinetic studies and as an internal standard for quantitative analysis. This document details a plausible synthetic route, purification protocols, and the mechanistic pathways of Lamotrigine's action, supported by quantitative data and workflow visualizations.
Introduction
Lamotrigine, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely used anticonvulsant and mood stabilizer.[1] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[][3] Isotopic labeling of Lamotrigine with three ¹³C atoms (Lamotrigine-¹³C₃) provides a valuable analytical tool for researchers, particularly in metabolic studies and as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[4] The stable isotope-labeled variant allows for precise quantification by differentiating it from the unlabeled drug.
Synthesis of Lamotrigine-¹³C₃
The synthesis of Lamotrigine-¹³C₃ can be adapted from established routes for unlabeled Lamotrigine. A common and effective strategy involves the introduction of the ¹³C labels via a labeled precursor. One plausible approach is the use of potassium cyanide-¹³C (K¹³CN) and aminoguanidine-¹³C₂ hydrochloride, ensuring the incorporation of three ¹³C atoms into the triazine ring of the final product.
The synthesis can be conceptually broken down into two main stages:
-
Formation of the ¹³C-labeled acyl cyanide intermediate.
-
Condensation and cyclization to form the ¹³C₃-triazine ring.
A proposed synthetic scheme is outlined below.
Proposed Synthetic Pathway
References
Navigating Isotopic Precision: A Technical Guide to the Purity and Enrichment of Lamotrigine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and metabolic research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Lamotrigine-¹³C₃, a stable isotope-labeled analog of the widely used anti-epileptic and mood-stabilizing drug, serves as a critical tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic fate characterization. This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Lamotrigine-¹³C₃, detailing the analytical methodologies for its characterization and presenting key quantitative data for researchers and drug development professionals.
Core Concepts: Isotopic Purity and Enrichment
Isotopic Purity refers to the proportion of a labeled compound that contains the desired number of heavy isotopes. For Lamotrigine-¹³C₃, this is the percentage of molecules that are substituted with three ¹³C atoms at the intended positions.
Isotopic Enrichment is a measure of the abundance of a specific isotope at a particular atomic position within a molecule, expressed as a percentage. High isotopic enrichment is crucial to minimize interference from naturally occurring isotopes and to ensure the accuracy of quantitative analyses.
Quantitative Data Summary
The quality of a stable isotope-labeled internal standard is defined by its chemical and isotopic purity. The following tables summarize the typical specifications for Lamotrigine-¹³C₃ and its deuterated analogue, Lamotrigine-¹³C₃,d₃.
Table 1: Chemical Purity of Labeled Lamotrigine Analogues
| Compound | Specification | Analytical Method |
| Lamotrigine-¹³C₃ | >95% | High-Performance Liquid Chromatography (HPLC) |
| Lamotrigine-¹³C₃,d₃ | >90% | Chromatographic Purity |
Table 2: Isotopic Purity and Enrichment of Labeled Lamotrigine
| Compound | Parameter | Specification |
| Lamotrigine-¹³C₃ | Isotopic Enrichment | Typically >99 atom % ¹³C |
| Lamotrigine-¹³C₃,d₃ | Isotopic Enrichment | Not specified |
| Lamotrigine-¹³C₂, ¹⁵N | Isotopic Enrichment | 99% ¹³C; 98% ¹⁵N[1] |
Note: Specific isotopic enrichment for Lamotrigine-¹³C₃ may vary by manufacturer. Researchers should always refer to the Certificate of Analysis provided with the standard.
Experimental Protocols for Quality Assessment
The determination of isotopic purity and enrichment is critical for the validation of a labeled internal standard. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Isotopic Enrichment by Quantitative ¹³C NMR Spectroscopy
Quantitative ¹³C NMR is a powerful non-destructive technique for confirming the position and level of ¹³C enrichment.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of Lamotrigine-¹³C₃ in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) can be added as an internal reference standard.
-
NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. It is crucial to use parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the T₁ of the carbon atoms of interest and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals corresponding to the ¹³C-labeled carbons and any residual signals from the corresponding ¹²C carbons. The isotopic enrichment is calculated from the ratio of the integral of the ¹³C-labeled carbon signal to the sum of the integrals of the ¹³C and ¹²C signals for that position.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive method for determining the isotopic distribution of a labeled compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of Lamotrigine-¹³C₃ in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile.
-
LC-HRMS Analysis: Inject the sample into an LC-HRMS system. Chromatographic separation is used to isolate the Lamotrigine-¹³C₃ from any impurities. The high-resolution mass spectrometer is set to acquire data over a mass range that includes the unlabeled lamotrigine and all possible ¹³C-isotopologues.
-
Data Analysis: The isotopic distribution is determined by examining the mass spectrum of the analyte peak. The relative intensities of the ion corresponding to the fully labeled Lamotrigine-¹³C₃ (M+3) and any less-labeled species (M+2, M+1, M+0) are used to calculate the isotopic purity.
Synthesis of Lamotrigine-¹³C₃
While specific, proprietary synthesis routes for Lamotrigine-¹³C₃ are not always publicly available, a plausible synthetic pathway can be inferred from the known synthesis of lamotrigine and general isotopic labeling techniques. A likely approach involves the use of a ¹³C-labeled precursor in the construction of the triazine ring.
The synthesis would likely involve the condensation of 2,3-dichlorobenzoyl cyanide with a ¹³C-labeled guanidine derivative, followed by cyclization to form the ¹³C₃-labeled triazine ring of lamotrigine.[2] Purification is then carried out using techniques such as recrystallization or chromatography to ensure high chemical purity.[2]
Conclusion
The isotopic purity and enrichment of Lamotrigine-¹³C₃ are critical parameters that directly impact the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding and verification of these parameters using techniques such as quantitative ¹³C NMR and high-resolution mass spectrometry are essential for any laboratory utilizing this internal standard. This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to confidently employ Lamotrigine-¹³C₃ in their studies.
References
An In-depth Technical Guide to Lamotrigine-13C3 and its Deuterated Analog for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled compound Lamotrigine-13C3 and its deuterated analog, this compound,d3. It is designed to serve as a critical resource for professionals engaged in pharmacological research, drug metabolism studies, and bioanalytical method development. This document outlines the key chemical properties, a detailed mechanism of action, and robust experimental protocols for the utilization of these stable isotope-labeled standards.
Core Compound Data
Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalysis. Below is a summary of the key quantitative data for two common isotopically labeled forms of Lamotrigine.
| Property | This compound | This compound,d3 |
| CAS Number | 1188265-38-4 | 1246815-13-3 |
| Molecular Weight | 259.07 g/mol | 262.09 g/mol |
| Molecular Formula | ¹³C₃C₆H₇Cl₂N₅ | ¹³C₃C₆H₄D₃Cl₂N₅ |
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels and Glutamate Release
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) in neurons. This action leads to a reduction in neuronal hyperexcitability by stabilizing presynaptic membranes and subsequently inhibiting the release of the excitatory neurotransmitter, glutamate.[1][2][3][4] Lamotrigine exhibits a state-dependent binding to VGSCs, showing a higher affinity for the inactivated state of the channel, which is more prevalent during the rapid neuronal firing characteristic of seizure activity.[1] In addition to its effects on sodium channels, some evidence suggests that lamotrigine may also modulate voltage-gated calcium channels, further contributing to the reduction in neurotransmitter release.
Experimental Protocols
Protocol for the Quantification of Lamotrigine in Human Plasma using LC-MS/MS with this compound,d3 as an Internal Standard
This protocol is adapted from a validated method for the sensitive and selective quantification of lamotrigine in a biological matrix.
1. Materials and Reagents
-
Lamotrigine analytical standard
-
This compound,d3 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare stock solutions of lamotrigine and this compound,d3 in methanol.
-
Working Standard Solutions: Serially dilute the lamotrigine stock solution with a methanol:water (50:50, v/v) mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the this compound,d3 stock solution in methanol:water (50:50, v/v).
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
3. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of water and vortex for another 30 seconds.
-
Condition an SPE cartridge with the appropriate solvent.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound,d3: m/z 262.1 → 217.2
-
5. Method Validation The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Synthesis and Purification Workflow
The synthesis of lamotrigine and its isotopically labeled analogs generally involves the condensation of aminoguanidine with a benzoyl cyanide derivative, followed by cyclization to form the triazine ring. Purification is typically achieved through recrystallization.
References
A Technical Guide to Commercially Available Lamotrigine-¹³C₃ Standards for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Lamotrigine-¹³C₃ standards, their applications in quantitative analysis, and detailed experimental protocols for their use. Lamotrigine-¹³C₃ serves as an ideal internal standard for bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in the quantification of lamotrigine in complex biological matrices.
Commercially Available Lamotrigine-¹³C₃ Standards
Stable isotope-labeled internal standards are crucial for correcting for matrix effects and variability in sample processing and instrument response. Several suppliers offer Lamotrigine-¹³C₃ and its deuterated analogue, Lamotrigine-¹³C₃,d₃, in various formats. The following table summarizes the key quantitative data for these commercially available standards.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| MedChemExpress | Lamotrigine-¹³C₃ | 1188265-38-4 | C₆¹³C₃H₇Cl₂N₅ | 259.12 | Not specified | ¹³C-labeled Lamotrigine.[1] |
| MedChemExpress | Lamotrigine-¹³C₃,d₃ | 1246815-13-3 | C₆¹³C₃H₄D₃Cl₂N₅ | 262.09 | Not specified | ¹³C and deuterium-labeled Lamotrigine.[2] |
| LGC Standards | Lamotrigine-¹³C₃,d₃, Major | 1246815-13-3 | ¹³C₃C₆²H₃H₄Cl₂N₅ | 262.09 | >95% (HPLC) | Provided as a neat solid.[3] |
| TLC PharmaChem | Lamotrigine-¹³C₃,d₃ | 1246815-13-3 | Not specified | Not specified | 99.2% | Procured for use as an internal standard in a pharmacokinetic study.[4] |
| United States Biological | Lamotrigine-¹³C₃,d₃, Major | 1246815-13-3 | Not specified | Not specified | Not specified | Identity confirmed by Proton NMR, ¹³C NMR, and Mass Spectrometry.[5] |
Experimental Protocols for Lamotrigine Quantification using Lamotrigine-¹³C₃,d₃ Internal Standard
The following protocols are based on established and validated LC-MS/MS methods for the quantification of lamotrigine in human plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1000 µg/mL):
-
Prepare stock solutions of both lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol.
-
Store the stock solutions in a refrigerator at 2-8 °C and protect them from light. Stock solutions have been found to be stable for at least 23 days under these conditions.
-
-
Internal Standard Working Solution (500.00 ng/mL):
-
Prepare the working solution of Lamotrigine-¹³C₃,d₃ by diluting the stock solution in a methanol-water (50:50, v/v) mixture.
-
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of lamotrigine and the internal standard from human plasma.
-
Sample Aliquoting: Aliquot 0.300 mL of the plasma sample into a polypropylene tube.
-
Internal Standard Spiking: Add 0.050 mL of the 500.00 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution to each plasma sample.
-
Vortexing: Vortex the samples for approximately 30 seconds to ensure homogeneity.
-
Dilution: Add 0.400 mL of water to each tube and vortex again for about 30 seconds.
-
SPE Cartridge Conditioning: Condition a Cleanert PEP-H SPE cartridge by passing 0.500 mL of methanol followed by 0.500 mL of water.
-
Sample Loading: Load the entire prepared sample onto the conditioned SPE cartridge.
-
Centrifugation: Centrifuge the cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.
-
Washing: Wash the cartridge with 0.500 mL of water followed by 0.500 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 0.500 mL of the mobile phase.
-
Injection: Inject an appropriate volume of the eluate into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Liquid Chromatography:
-
Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution in a 90:10 (v/v) ratio.
-
Flow Rate: 0.500 mL/min.
-
Column Temperature: 35±1 °C.
-
Autosampler Temperature: 10±1 °C.
-
-
Mass Spectrometry:
-
Instrument: API-3000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: m/z 256.1 → 211.3.
-
Lamotrigine-¹³C₃,d₃: m/z 262.1 → 217.2.
-
-
Key MS Parameters:
-
Collision Activated Dissociation (CAD) Gas: 10.
-
Curtain Gas: 8.
-
Nebulizer Gas: 12.
-
Ion Spray (IS) Voltage: 2000 V.
-
Source Temperature: 450 °C.
-
Declustering Potential (DP): 48 V.
-
Entrance Potential (EP): 10 V.
-
Focusing Potential (FP): 250 V.
-
Collision Energy (CE): 25 V.
-
Collision Cell Exit Potential (CXP): 12 V.
-
-
Visualizations
Bioanalytical Workflow for Lamotrigine Quantification
The following diagram illustrates the complete workflow for the quantification of lamotrigine in plasma samples using a Lamotrigine-¹³C₃,d₃ internal standard and LC-MS/MS analysis.
Caption: Bioanalytical workflow for lamotrigine analysis.
Logical Flow of Solid-Phase Extraction
This diagram details the step-by-step process of the solid-phase extraction protocol for isolating lamotrigine from plasma.
Caption: Solid-Phase Extraction (SPE) protocol steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lamotrigine-13C3,d3, Major | LGC Standards [lgcstandards.com]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Lamotrigine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Lamotrigine-13C3, an isotopically labeled form of the widely used anticonvulsant and mood stabilizer, Lamotrigine. This document is intended to serve as a technical resource, offering detailed data, experimental context, and visual representations of key processes relevant to the use of this compound in research and development.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of Lamotrigine where three carbon atoms in the triazine ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an invaluable tool in quantitative bioanalytical assays, particularly as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. While specific experimental data for some physical properties of the 13C3 isotopologue are not extensively published, the properties are expected to be nearly identical to those of unlabeled Lamotrigine.
Table 1: Physical and Chemical Properties of Lamotrigine and this compound
| Property | Lamotrigine | This compound | Source |
| Molecular Formula | C₉H₇Cl₂N₅ | ¹³C₃C₆H₇Cl₂N₅ | N/A |
| Molecular Weight | 256.09 g/mol | Approx. 259.09 g/mol | [1] |
| Appearance | White to pale cream-colored powder | White to off-white solid | [2] |
| Melting Point | 218 °C | Not explicitly reported, expected to be very similar to Lamotrigine | [2] |
| Boiling Point | 503 °C | Not explicitly reported, expected to be very similar to Lamotrigine | [2] |
| Solubility | Soluble in methanol. | Soluble in methanol. | [2] |
| Storage Temperature | 2-8°C Refrigerator | 2-8°C Refrigerator | |
| Purity (typical) | >98% | >95% (HPLC) |
Experimental Protocols
General Synthesis and Purification of Isotopically Labeled this compound
While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general approach for the synthesis of 13C-labeled aromatic compounds can be described. The synthesis would involve the incorporation of a 13C-labeled precursor into the triazine ring structure.
Synthesis Outline:
The synthesis of Lamotrigine typically involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine. To introduce the 13C3 label, a synthetic route would need to utilize a 13C-labeled aminoguanidine or a precursor to the triazine ring that contains the desired three 13C atoms.
A plausible, though generalized, synthetic approach could involve:
-
Preparation of a 13C-labeled Guanidine Derivative: Starting with a commercially available 13C-labeled precursor such as urea-13C or thiourea-13C, a multi-step synthesis would be employed to produce aminoguanidine with 13C incorporated into its backbone.
-
Condensation Reaction: The 13C-labeled aminoguanidine would then be reacted with 2,3-dichlorobenzoyl cyanide under acidic conditions.
-
Cyclization: The resulting intermediate undergoes cyclization upon heating in a suitable organic solvent to form the 1,2,4-triazine ring, now containing the three 13C labels.
-
Purification: The crude this compound product would be purified using standard techniques for isotopically labeled compounds. High-performance liquid chromatography (HPLC) is a common and effective method for achieving high purity. The purification process is critical to remove any unlabeled Lamotrigine and other impurities that could interfere with its use as an internal standard. Recrystallization from a suitable solvent system may also be employed.
Analytical Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the identity, structure, and isotopic labeling pattern of this compound.
-
Methodology:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR and ¹³C NMR spectra are acquired.
-
In the ¹H NMR spectrum, the proton signals adjacent to the 13C-labeled carbons will exhibit characteristic coupling (J-coupling), resulting in splitting of the signals. This provides confirmation of the label positions.
-
The ¹³C NMR spectrum will show significantly enhanced signals for the three labeled carbon atoms, confirming their enrichment.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and isotopic purity of this compound.
-
Methodology:
-
A solution of this compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (approximately m/z 260.0).
-
The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the 13C3-labeled species versus any unlabeled (M) or partially labeled (M+1, M+2) species, thereby confirming the isotopic purity.
-
Signaling and Metabolic Pathways
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate. Its metabolism is primarily hepatic, involving glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B7 being the key enzymes.
Figure 1: Metabolic pathway of Lamotrigine in the liver.
Experimental Workflow: Bioanalytical Quantification
This compound is predominantly used as an internal standard for the accurate quantification of Lamotrigine in biological matrices. The following workflow outlines a typical LC-MS/MS method.
Figure 2: Workflow for Lamotrigine analysis using this compound.
Detailed Methodology for LC-MS/MS Quantification:
-
Sample Preparation:
-
A known volume of the biological sample (e.g., plasma) is aliquoted.
-
A precise amount of this compound internal standard solution is added.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is further cleaned using solid-phase extraction (SPE).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Lamotrigine and this compound.
-
-
Data Analysis:
-
The peak areas for both the analyte (Lamotrigine) and the internal standard (this compound) are integrated.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of Lamotrigine in the unknown samples is then calculated from the calibration curve using the measured peak area ratio. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.
-
References
A Technical Guide to Lamotrigine-13C3: Suppliers, Analytical Applications, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive information on the isotopically labeled compound, Lamotrigine-13C3, and its deuterated analog, this compound,d3. This document serves as a technical resource for researchers and professionals in drug development, offering a consolidated overview of supplier information, analytical methodologies, and the mechanistic pathways of its parent compound, lamotrigine.
Supplier and Ordering Information
This compound and its deuterated form are available from several specialized chemical suppliers. These stable isotope-labeled compounds are primarily used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic studies and therapeutic drug monitoring. Below is a summary of key information from various suppliers. Please note that pricing is subject to change and it is recommended to request a formal quote from the suppliers.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities | Price (USD) |
| MedChemExpress | This compound | 1188265-38-4 | HY-B0495S4 | >98% | 1 mg | Request a quote |
| United States Biological | This compound, d3, Major | 1246815-13-3 | L173253 | >98% | 1 mg, 5 mg, 10 mg | Request a quote |
| LGC Standards | This compound,d3, Major | 1246815-13-3 | TRC-L173253 | Not specified | 1 mg, 10 mg | Request a quote |
| Santa Cruz Biotechnology | This compound,d3 | 1246815-13-3 | sc-212733 | ≥98% | 1 mg | Request a quote |
| Simson Pharma Limited | This compound,d3 | 1246815-13-3 | Not specified | Not specified | Inquire | Request a quote |
| Pharmaffiliates | This compound,d3 | 1246815-13-3 | PA STI 055940 | Not specified | Inquire | Request a quote |
Note: The purity and available quantities are as reported by the suppliers and may vary. It is essential to refer to the product-specific certificate of analysis for precise data.
Experimental Protocols: Quantification of Lamotrigine in Human Plasma using LC-MS/MS
Isotopically labeled lamotrigine is a critical component in the accurate quantification of lamotrigine in biological matrices. The following is a detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of lamotrigine in human plasma, utilizing this compound,d3 as an internal standard[1].
Materials and Reagents
-
Analytes: Lamotrigine, this compound,d3 (Internal Standard)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)
-
Reagents: Formic acid, Ammonium formate
-
Biological Matrix: Human plasma
Sample Preparation
-
Thawing: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Aliquoting: 300 µL of the plasma sample is aliquoted into a polypropylene tube.
-
Internal Standard Spiking: 50 µL of this compound,d3 working solution (e.g., 500 ng/mL in 50:50 methanol:water) is added to each plasma sample and vortexed.
-
Precipitation/Extraction: A protein precipitation or solid-phase extraction (SPE) method can be employed. For SPE, the sample is loaded onto a conditioned SPE cartridge. The cartridge is then washed, and the analyte is eluted.
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium formate).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both lamotrigine and its labeled internal standard.
Data Analysis
The concentration of lamotrigine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of lamotrigine.
Caption: Experimental workflow for the quantification of lamotrigine in plasma.
Mechanism of Action: Signaling Pathways
The therapeutic effects of lamotrigine are primarily attributed to its modulation of neuronal excitability. The core mechanism involves the inhibition of voltage-gated sodium channels and the subsequent reduction of excitatory neurotransmitter release, particularly glutamate.
Inhibition of Voltage-Gated Sodium Channels
Lamotrigine exhibits a state-dependent blockade of voltage-gated sodium channels (VGSCs), preferentially binding to the inactivated state of the channel. This action stabilizes the neuronal membrane and inhibits the sustained high-frequency firing of neurons that is characteristic of seizure activity.
Caption: Lamotrigine's interaction with voltage-gated sodium channels.
Inhibition of Glutamate Release
By blocking voltage-gated sodium channels, lamotrigine indirectly inhibits the release of the excitatory neurotransmitter glutamate. The influx of sodium ions through these channels contributes to the depolarization of the presynaptic terminal, which in turn activates voltage-gated calcium channels, leading to neurotransmitter release. By dampening this initial sodium influx, lamotrigine reduces the subsequent calcium entry and glutamate exocytosis.
Caption: Signaling pathway of lamotrigine-mediated inhibition of glutamate release.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications and in-depth protocols, consulting the primary scientific literature is recommended.
References
In-Depth Technical Guide to Lamotrigine-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lamotrigine-13C3, an isotopically labeled form of the anticonvulsant and mood stabilizer, lamotrigine. This document details its physicochemical properties, safety information, and primary application as an internal standard in quantitative analysis, complete with an exemplary experimental protocol. Furthermore, it elucidates the core mechanism of action of lamotrigine through detailed signaling pathway diagrams.
Core Data Presentation
The following tables summarize the key quantitative data for this compound. Due to the limited availability of a formal Safety Data Sheet (SDS) specifically for the isotopically labeled compound, safety and toxicological data for the parent compound, lamotrigine, are provided as a reference. The isotopic labeling is not expected to significantly alter the toxicological properties.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂D₃N₅ | [1] |
| Molecular Weight | 262.14 g/mol | [1] |
| Monoisotopic Mass | 261.0367454 Da | [1] |
| CAS Number | 1188265-38-4 | [1] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C Freezer | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 |
Toxicological Data (for Lamotrigine)
| Parameter | Value | Species |
| Oral LD50 | 245 mg/kg | Rat |
| Oral LD50 | 205 mg/kg | Mouse |
Hazard Information (for Lamotrigine)
| Hazard Statement | GHS Classification |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| May cause an allergic skin reaction | Skin Sensitisation (Category 1) |
| Suspected of damaging the unborn child | Reproductive Toxicity (Category 2) |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) |
GHS classifications for unlabeled Lamotrigine are provided as a proxy.
Mechanism of Action
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) and the subsequent reduction of excitatory neurotransmitter release, primarily glutamate. This dual action contributes to the stabilization of neuronal membranes and a reduction in neuronal hyperexcitability, which is implicated in both epilepsy and bipolar disorder.
Inhibition of Voltage-Gated Sodium Channels
Lamotrigine exhibits a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel over the resting state. This preferential binding means that lamotrigine is more effective at inhibiting neurons that are firing rapidly, a characteristic of seizure activity, while having less effect on normal neuronal activity. By binding to the inactivated channel, lamotrigine slows the recovery from inactivation, thereby reducing the number of available channels to propagate an action potential. Recent structural studies have revealed a dual-pocket binding mechanism for lamotrigine on Nav channels.
Caption: Lamotrigine's state-dependent blockade of voltage-gated sodium channels.
Inhibition of Glutamate Release
By inhibiting the influx of sodium ions and subsequent neuronal depolarization, lamotrigine indirectly reduces the release of the excitatory neurotransmitter glutamate. Some evidence also suggests that lamotrigine can inhibit voltage-gated calcium channels, which would also contribute to the decreased release of neurotransmitters. The reduction in glutamate release helps to dampen the overall excitability of the neural network.
Caption: Lamotrigine's inhibition of presynaptic glutamate release.
Experimental Protocols
This compound is primarily used as an internal standard for the quantitative analysis of lamotrigine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.
Quantitative Analysis of Lamotrigine in Human Plasma using LC-MS/MS
This protocol is a representative example for the determination of lamotrigine in human plasma.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Lamotrigine (Analyte)
-
Human Plasma (K3EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Formate
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges
2. Sample Preparation:
-
Aliquot 300 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (this compound in methanol/water).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of water and vortex for another 30 seconds.
-
Condition an SPE cartridge with 500 µL of methanol followed by 500 µL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Centrifuge at 1500 rpm for 1 minute to pass the sample through the cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or similar
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)
-
Flow Rate: 0.500 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound: m/z 262.1 → 217.2
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of lamotrigine in the unknown samples is then determined from this calibration curve.
Caption: Experimental workflow for the quantitative analysis of lamotrigine in plasma.
References
Methodological & Application
Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-13C3, ensures high accuracy and precision. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. LC-MS/MS has become the preferred technique for the bioanalysis of drugs like lamotrigine due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the assay.
Experimental Workflow
Caption: Experimental workflow for lamotrigine analysis.
Materials and Methods
Reagents and Chemicals
-
Lamotrigine reference standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 3000)
-
Solid-phase extraction manifold
-
SPE cartridges (e.g., Oasis HLB)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of lamotrigine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 500 ng/mL in a 50:50 (v/v) methanol:water mixture.[1]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquot 300 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.[1]
-
Add 50 µL of the this compound internal standard working solution (500 ng/mL) to each tube and vortex for 30 seconds.[1]
-
Add 400 µL of water to each tube and vortex for another 30 seconds.[1]
-
Condition an Oasis HLB SPE cartridge (1 cm³, 30 mg) with 1 mL of methanol followed by 2 mL of water.[2]
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20:80 (v/v) methanol:water.
-
Elute the analytes with 300 µL of methanol.
-
Inject 2 µL of the eluate into the LC-MS/MS system.
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Column Temperature | 35 °C |
| Autosampler Temperature | 10 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | API-3000 Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Source Temperature | 450 °C |
| IonSpray Voltage | 2000 V |
| Nebulizer Gas | 12 |
| Curtain Gas | 8 |
| Collision Gas (CAD) | 10 |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lamotrigine | 256.1 | 211.3 | 200 |
| This compound | 262.1 | 217.2 | 200 |
Results and Discussion
Linearity and Sensitivity
The method was validated over a linear range of 5.02–1226.47 ng/mL for lamotrigine in human plasma. The correlation coefficient (r²) for the calibration curves was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 5.02 ng/mL, with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The intra- and inter-day precision, expressed as the relative standard deviation (RSD), was within 3.0%. The accuracy was within ±6.0% of the nominal values, demonstrating the high reproducibility and accuracy of the method.
Recovery
The extraction recovery of lamotrigine and the internal standard was determined at three QC concentrations. The mean recovery for lamotrigine was found to be consistent and not concentration-dependent, with values ranging from 73.2% to 80.2%. The mean recovery for the internal standard was 65.1%.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantitative determination of lamotrigine in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple and efficient SPE sample preparation protocol, provides a reliable and high-throughput assay. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of lamotrigine.
References
Application Note: Quantification of Lamotrigine in Human Plasma using Lamotrigine-¹³C₃ as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lamotrigine in human plasma. Lamotrigine-¹³C₃ is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol utilizes a straightforward solid-phase extraction (SPE) procedure for sample cleanup and chromatographic separation on a C18 reversed-phase column. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence studies.
Introduction
Lamotrigine is an anti-epileptic drug used for treating focal and generalized seizures.[1] Due to its high pharmacokinetic variability among individuals, therapeutic drug monitoring is crucial to optimize dosage and minimize adverse effects.[1][2] This document provides a detailed protocol for the reliable quantification of lamotrigine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, Lamotrigine-¹³C₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects.
Experimental Protocols
Materials and Reagents
-
Lamotrigine (purity >98.0%)
-
Lamotrigine-¹³C₃ (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₃EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare working solutions of lamotrigine by serially diluting the stock solution with a methanol-water (50:50, v/v) mixture to achieve concentrations ranging from 0.25 to 61.32 µg/mL.
-
-
Internal Standard Working Solution (500 ng/mL):
-
Dilute the Lamotrigine-¹³C₃ stock solution in methanol-water (50:50, v/v) to prepare a working solution of 500 ng/mL.
-
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Extraction:
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (500 ng/mL Lamotrigine-¹³C₃).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the plasma-IS mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol-water (20:80, v/v).
-
Elute the analytes with 300 µL of methanol.
-
Inject an aliquot of the eluate into the LC-MS/MS system.
-
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Run Time | ~3.5 minutes |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Lamotrigine Transition | m/z 256.0 → 211.0 |
| Lamotrigine-¹³C₃ Transition | m/z 259.0 → 214.0 (inferred) |
| Nebulizer Gas | 3.0 L/min |
| Drying Gas | 15.0 L/min |
| Heat Block Temperature | 400°C |
Data Presentation
Method Validation Summary
| Parameter | Result |
| Linearity Range | 5.02 - 1226.47 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.73% |
| Inter-day Precision (%RSD) | ≤ 8.26% |
| Intra-day Accuracy (%) | Within ± 6.40% |
| Inter-day Accuracy (%) | Within ± 4.14% |
Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) |
| Lamotrigine | Low QC (12.52 ng/mL) | 73.2 ± 4.5 |
| Lamotrigine | Medium QC (391.28 ng/mL) | 78.0 ± 9.5 |
| Lamotrigine | High QC (978.20 ng/mL) | 80.2 ± 1.0 |
| Lamotrigine-¹³C₃ | 500 ng/mL | 65.1 ± 7.7 |
Visualizations
Caption: Experimental workflow for lamotrigine quantification.
Caption: Detailed sample preparation workflow.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of lamotrigine in human plasma. The use of Lamotrigine-¹³C₃ as an internal standard effectively corrects for any variations during the sample preparation and analysis process, leading to high precision and accuracy. The solid-phase extraction protocol is straightforward and provides clean extracts, minimizing matrix effects and ensuring the robustness of the assay. The chromatographic conditions allow for a short run time, enabling high-throughput analysis, which is particularly beneficial for clinical studies involving a large number of samples. The method has been shown to be linear over a clinically relevant concentration range, with a low limit of quantification, making it suitable for a variety of applications in a research or clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lamotrigine in Dried Blood Spots using Isotopic Internal Standard
Introduction
Lamotrigine is a second-generation anti-epileptic drug used for treating focal and generalized seizures.[1] Due to its high pharmacokinetic variability, therapeutic drug monitoring (TDM) of lamotrigine is crucial to optimize treatment and minimize adverse effects.[2][3] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, making it more patient-friendly, especially for remote and pediatric monitoring.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lamotrigine in dried blood spots, utilizing Lamotrigine-¹³C₃ as an internal standard to ensure high accuracy and precision.
The use of a stable isotope-labeled internal standard like Lamotrigine-¹³C₃ is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification. This method has been validated for selectivity, accuracy, precision, and stability, demonstrating its suitability for routine clinical applications.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Lamotrigine and Lamotrigine-¹³C₃ internal standard (IS).
-
Blood Collection Cards: Grade 903 filter paper or equivalent.
-
Solvents and Chemicals: Methanol (LC-MS grade), acetonitrile (LC-MS grade), formic acid, and water (ultrapure).
-
Equipment:
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a tandem mass spectrometer).
-
Pipettes and disposable tips.
-
DBS puncher (e.g., 3 mm or 6 mm).
-
Microcentrifuge tubes.
-
Ultrasonicator.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Sample Preparation: Dried Blood Spot (DBS)
-
Blood Collection: Spot whole blood (approximately 50 µL) onto the designated circles of the filter card.
-
Drying: Allow the spots to dry at ambient temperature for a minimum of 3 hours in a horizontal position, protected from direct sunlight.
-
Storage: Once dried, store the DBS cards in sealed bags with desiccant at -20°C until analysis.
-
Extraction:
-
Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (Lamotrigine-¹³C₃ in methanol).
-
Vortex for 30 seconds.
-
Ultrasonicate for 15 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-20 µL aliquot into the LC-MS/MS system.
-
LC-MS/MS Method
-
LC System: UPLC system.
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH Phenyl 1.7 µm, 2.1×50 mm).
-
Column Temperature: 50°C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in methanol.
-
-
Flow Rate: 0.6 mL/min.
-
Gradient:
-
Start with 80% A and 20% B.
-
Linearly increase to 35% B over 1.6 minutes.
-
Further increase to 50% B until 2.4 minutes.
-
Increase to 100% B at 3.3 minutes and hold for re-equilibration.
-
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Lamotrigine: Precursor ion > Product ion (specific m/z values to be optimized).
-
Lamotrigine-¹³C₃: Precursor ion > Product ion (specific m/z values to be optimized).
-
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.1 to 20 µg/mL for lamotrigine in dried blood spots.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 20.0 | Example Value |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 3.0 | < 15 | 85-115 | < 15 | 85-115 |
| High | 15.0 | < 15 | 85-115 | < 15 | 85-115 |
Data adapted from typical validation results for similar assays.
Recovery
The extraction recovery of lamotrigine from dried blood spots was determined at three QC levels.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85 |
| Medium | 3.0 | > 85 |
| High | 15.0 | > 85 |
Mandatory Visualization
Caption: Experimental workflow for Lamotrigine quantification in DBS.
Conclusion
This application note provides a detailed protocol for the quantification of lamotrigine in dried blood spots using a stable isotope-labeled internal standard and LC-MS/MS. The method is shown to be accurate, precise, and reliable, making it a valuable tool for therapeutic drug monitoring of lamotrigine in a clinical research setting. The use of DBS offers significant advantages in terms of sample collection and patient comfort, facilitating more frequent and convenient monitoring.
References
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Analytical and clinical validation of an LC-MS/MS method for carbamazepine, lamotrigine and levetiracetam in dried blood spots | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 5. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Lamotrigine Using Isotopic Dilution Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the therapeutic drug monitoring (TDM) of Lamotrigine in human serum and plasma using isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, compensating for matrix effects and variations in sample processing.[1][2] This method is suitable for clinical research and routine monitoring to optimize Lamotrigine dosage and minimize adverse effects.
Introduction
Lamotrigine is a second-generation antiepileptic drug used for the treatment of epilepsy and bipolar disorder.[3] TDM of Lamotrigine is crucial due to its high pharmacokinetic variability, which can be influenced by factors such as co-medication, genetic makeup, and physiological conditions like pregnancy.[4][5] Isotopic dilution LC-MS/MS is considered the gold standard for TDM due to its high selectivity and sensitivity. This method involves the addition of a known quantity of a stable isotope-labeled version of Lamotrigine (e.g., ¹³C₃-Lamotrigine) as an internal standard (IS) to the patient sample. The ratio of the analyte to the IS is then measured by the mass spectrometer, allowing for precise quantification.
Principle of Isotopic Dilution
Isotopic dilution analysis relies on the addition of a known amount of an isotopically enriched standard to a sample containing the analyte of interest. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added labeled standard, the concentration of the analyte in the original sample can be accurately determined.
Figure 1: Principle of Isotopic Dilution for Lamotrigine Quantification.
Experimental Workflow
The general workflow for the analysis of Lamotrigine in patient samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical workflow is outlined below.
Figure 2: Experimental Workflow for Lamotrigine TDM.
Protocols
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₃ stable isotope-labeled internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human serum/plasma (drug-free for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Lamotrigine and Lamotrigine-¹³C₃ IS in methanol.
-
Working Standard Solutions: Serially dilute the Lamotrigine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the Lamotrigine-¹³C₃ stock solution with a suitable solvent to achieve the desired concentration for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of patient serum/plasma, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Lamotrigine: e.g., m/z 256 -> 211; Lamotrigine-¹³C₃: e.g., m/z 259 -> 214 (Transitions should be optimized) |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
| Collision Gas | Argon |
Quantitative Data Summary
The performance of the method should be validated according to established guidelines. The following table summarizes typical validation parameters reported in the literature.
| Parameter | Result | Reference |
| Calibration Range | 0.600 - 24.0 µg/mL | |
| 1 - 30 µg/mL (DBS) | ||
| 0.2 - 5.0 µg/mL | ||
| 0.1 - 20 µg/mL (DBS) | ||
| Intra-day Precision (%CV) | ≤ 2.4% | |
| < 13.0% (DBS) | ||
| Inter-day Precision (%CV) | ≤ 2.4% | |
| < 8.0% (DBS) | ||
| Accuracy (Bias %) | 1.7 to 3.7% | |
| 4.0 to 7.0% (DBS) | ||
| Lower Limit of Quantification | 0.600 µg/mL | |
| (LLOQ) | 0.2 µg/mL | |
| 0.1 µg/mL (DBS) | ||
| Recovery | 73.2 - 80.2% |
Conclusion
The described isotopic dilution LC-MS/MS method provides a reliable and accurate platform for the therapeutic drug monitoring of Lamotrigine. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput clinical laboratories, aiding in the personalization of Lamotrigine therapy.
References
- 1. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of Gabapentin, Lamotrigine, Levetiracetam, Monohydroxy Derivative (MHD) of Oxcarbazepine, and Zonisamide Concentrations in Serum in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of Lamotrigine using Lamotrigine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures.[1][2] Its pharmacokinetic profile can exhibit significant interindividual variability due to factors such as age, co-medications, and genetic polymorphisms.[3] To accurately characterize the pharmacokinetics, bioavailability, and bioequivalence of different lamotrigine formulations, stable isotope-labeled internal standards are indispensable in analytical methodologies. Lamotrigine-¹³C₃ is a stable isotope-labeled version of lamotrigine that serves as an ideal internal standard for mass spectrometry-based quantification.[4] Its use minimizes analytical variability, thereby enhancing the accuracy and precision of pharmacokinetic studies.
These application notes provide detailed protocols for conducting pharmacokinetic studies of lamotrigine using Lamotrigine-¹³C₃ as an internal standard, based on established and validated methods.
I. Bioavailability and Bioequivalence Studies
Stable isotope methodology is a powerful tool for assessing the absolute and relative bioavailability of different drug formulations. In a classic crossover study design, a stable isotope-labeled intravenous dose of the drug is administered concurrently with the oral formulation being tested. This allows for the simultaneous determination of both the intravenously and orally administered drug concentrations in the same subject, providing a precise measure of bioavailability.
Experimental Protocol: Bioavailability Study of Immediate-Release (IR) vs. Extended-Release (XR) Lamotrigine[5]
This protocol is adapted from a study evaluating the bioavailability of IR and XR lamotrigine formulations in elderly epilepsy patients.
1. Study Design:
-
A two-period, crossover bioavailability study design is employed.
-
Subjects at steady-state on either IR or XR lamotrigine have their morning dose replaced with a 50 mg intravenous dose of stable-labeled lamotrigine.
-
Blood samples are collected at multiple time points (e.g., 13 points between 0 and 96 hours) to characterize the concentration-time profile.
2. Sample Collection and Processing:
-
Collect whole blood samples into appropriate anticoagulant tubes (e.g., K₃EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
3. Sample Analysis:
-
Utilize a validated gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously quantify unlabeled lamotrigine and the stable-labeled lamotrigine.
4. Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using non-compartmental or compartmental modeling approaches (e.g., using software like NONMEM).
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).
Quantitative Data: Pharmacokinetic Parameters of IR and XR Lamotrigine in the Elderly
| Parameter | Immediate-Release (IR) | Extended-Release (XR) |
| Tmax, ss (hours) | 1.3 | 3.0 |
| Cmax, ss | - | 15% lower than IR |
| Concentration Fluctuation | - | 33% lower than IR |
| Absolute Bioavailability | 73% | 92% |
| AUC₀₋₂₄ h, ss | Similar to XR | Similar to IR |
| Cavg, ss | Similar to XR | Similar to IR |
| Cτ, ss | Similar to XR | Similar to IR |
| Table 1: Comparison of steady-state pharmacokinetic parameters for immediate-release and extended-release lamotrigine formulations in elderly patients. |
II. Quantitative Analysis of Lamotrigine in Human Plasma by LC-MS/MS
A sensitive and selective LC-MS/MS method is crucial for the accurate quantification of lamotrigine in biological matrices. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocol: LC-MS/MS Quantification of Lamotrigine
1. Materials and Reagents:
-
Lamotrigine and Lamotrigine-¹³C₃,d₃ reference standards.
-
Methanol, acetonitrile (HPLC grade).
-
Ammonium formate.
-
Human plasma (K₃EDTA).
-
Solid-phase extraction (SPE) cartridges.
2. Preparation of Solutions:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the lamotrigine stock solution in a methanol-water mixture (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in methanol-water (50:50, v/v).
3. Sample Preparation (Solid-Phase Extraction):
-
Aliquot 300 µL of plasma sample into a polypropylene tube.
-
Add 50 µL of the IS working solution (500 ng/mL Lamotrigine-¹³C₃,d₃).
-
Vortex for 30 seconds.
-
Add 400 µL of water and vortex for another 30 seconds.
-
Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Centrifuge at 1500 rpm for 1 minute.
-
Wash the cartridge with an appropriate solvent.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range | 5.02–1226.47 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL |
| Intra-day Precision | < 3.0% |
| Inter-day Precision | < 3.0% |
| Intra-day Accuracy | Within ±6.0% of nominal values |
| Inter-day Accuracy | Within ±6.0% of nominal values |
| Table 2: Summary of validation parameters for the LC-MS/MS method for lamotrigine quantification in human plasma. |
Visualizations
Caption: Experimental workflow for the quantification of lamotrigine in plasma.
References
Solid-Phase Extraction Protocol for Lamotrigine Quantification Using Lamotrigine-¹³C₃ Internal Standard
This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Lamotrigine from human plasma, utilizing its stable isotope-labeled internal standard, Lamotrigine-¹³C₃. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible procedure for the quantitative analysis of Lamotrigine in a biological matrix.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of Lamotrigine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects.[4] Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variations in extraction recovery and instrument response.
This protocol details a validated SPE method coupled with LC-MS/MS for the accurate quantification of Lamotrigine in human plasma.
Experimental Protocol
This protocol is based on a validated method for the quantification of Lamotrigine in human plasma using Lamotrigine-¹³C₃, d3 as an internal standard.
Materials and Reagents
-
Lamotrigine reference standard
-
Lamotrigine-¹³C₃, d3 internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Water (deionized or HPLC grade)
-
Human plasma (K₃EDTA)
-
Solid-Phase Extraction Cartridges: Cleanert PEP-H (or equivalent polymeric reversed-phase SPE cartridge)
Preparation of Solutions
-
Lamotrigine Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine reference standard in methanol.
-
Lamotrigine-¹³C₃, d3 (IS) Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine-¹³C₃, d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture. These solutions are used to spike blank plasma for calibration curve standards.
-
Internal Standard Working Solution (500.00 ng/mL): Prepare the IS working solution by diluting the IS stock solution in a methanol-water (50:50, v/v) mixture.
-
Mobile Phase (Acetonitrile: 5 mM Ammonium Formate, 90:10, v/v): Prepare the mobile phase for LC-MS/MS analysis.
Sample Preparation and Solid-Phase Extraction
The following workflow outlines the key steps of the solid-phase extraction procedure.
Protocol Steps:
-
Sample Spiking: To an appropriate volume of plasma sample, add 50 µL of the internal standard working solution (500.00 ng/mL Lamotrigine-¹³C₃, d3). For calibration standards, use pooled blank K₃EDTA plasma and spike with the Lamotrigine working solutions. For quality control (QC) samples, spike blank plasma to achieve the desired concentrations.
-
Vortexing: Vortex the samples for approximately 30 seconds.
-
Dilution: Add 400 µL of water to each sample and vortex again for about 30 seconds.
-
SPE Cartridge Conditioning: Condition the Cleanert PEP-H SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Centrifugation: Centrifuge the loaded cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.
-
Washing: While the specific washing solvent and volume are not detailed in the primary source, a typical wash step would involve passing a weak solvent (e.g., water or a low percentage of organic solvent) to remove endogenous interferences.
-
Elution: The specific elution solvent and volume are not detailed in the primary source. A common elution solvent for this type of compound from a polymeric reversed-phase cartridge would be a high percentage of methanol or acetonitrile.
-
Sample Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: Not specified in the primary source.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 5.02–1226.47 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |
Table 2: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation | Reference |
| Lamotrigine | 12.52 | 73.2 | ±4.5 | |
| Lamotrigine | 391.28 | 78.0 | ±9.5 | |
| Lamotrigine | 978.20 | 80.2 | ±1.0 | |
| Lamotrigine-¹³C₃, d3 (IS) | 500.00 | 65.1 | ±7.7 |
Table 3: Precision and Accuracy
Detailed intra- and inter-day precision and accuracy data were not provided in the primary source document. However, the method was stated to be validated, implying these parameters were within acceptable limits.
Logical Relationship Diagram
The following diagram illustrates the logical flow from sample collection to final data analysis.
Conclusion
The described solid-phase extraction method using Lamotrigine-¹³C₃ as an internal standard provides a robust and reliable approach for the quantification of Lamotrigine in human plasma. The method demonstrates good recovery and linearity over a clinically relevant concentration range. This protocol serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development for the accurate therapeutic monitoring of Lamotrigine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva | Neuroscience Hub [med.muni.cz]
- 5. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lamotrigine in Human Plasma using Liquid-Liquid Extraction with a Stable Isotope Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Therapeutic drug monitoring (TDM) of Lamotrigine is crucial for optimizing therapy due to its pharmacokinetic variability.[3] This application note describes a robust and sensitive method for the quantification of Lamotrigine in human plasma using liquid-liquid extraction (LLE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃, d₃, ensures high accuracy and precision by compensating for matrix effects and variability in the extraction process.[1][2]
Experimental Workflow
The following diagram outlines the major steps in the liquid-liquid extraction protocol for Lamotrigine from human plasma samples.
Caption: Liquid-liquid extraction workflow for Lamotrigine.
Protocols
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₃, d₃ (Internal Standard, ISTD)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium formate
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Drug-free human plasma (with K₃EDTA as anticoagulant)
Preparation of Solutions
-
Lamotrigine Stock Solution (1000 µg/mL): Accurately weigh and dissolve Lamotrigine in methanol.
-
ISTD Stock Solution (1000 µg/mL): Accurately weigh and dissolve Lamotrigine-¹³C₃, d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lamotrigine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards.
-
ISTD Working Solution: Dilute the ISTD stock solution with methanol:water (50:50, v/v) to the desired concentration.
-
Carbonate Buffer (pH 10): Prepare a solution of sodium carbonate and sodium bicarbonate in water.
Sample Preparation and Liquid-Liquid Extraction
-
To 250 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the ISTD working solution.
-
Add 250 µL of carbonate buffer (pH 10) to the plasma mixture.
-
Add 2 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 3500 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Lamotrigine using methods that employ a stable isotope standard.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 5.02–1226.47 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 5.03 | < 3.0% | < 3.0% | ± 6.0% | |
| Low QC | 12.52 | < 3.0% | < 3.0% | ± 6.0% | |
| Medium QC | 391.28 | < 3.0% | < 3.0% | ± 6.0% | |
| High QC | 978.20 | < 3.0% | < 3.0% | ± 6.0% |
Table 3: Recovery and Stability
| Analyte | Concentration Level (ng/mL) | Mean Extraction Recovery (%) | Stability | Reference |
| Lamotrigine | 12.52 | 73.2 ± 4.5% | Stable for 6.8h at room temp, 48 days at -20°C, 3 freeze-thaw cycles | |
| Lamotrigine | 391.28 | 78.0 ± 9.5% | Stable for 6.8h at room temp, 48 days at -20°C, 3 freeze-thaw cycles | |
| Lamotrigine | 978.20 | 80.2 ± 1.0% | Stable for 6.8h at room temp, 48 days at -20°C, 3 freeze-thaw cycles | |
| Lamotrigine-¹³C₃, d₃ | Working Concentration | 65.1 ± 7.7% | Stable for 23 days in refrigerator |
Note: The specific concentrations, volumes, and instrument parameters should be optimized in the user's laboratory. This protocol provides a general guideline based on published methods.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, rapid and stability indicating validated method for quantification of lamotrigine in human plasma and dry plasma spot using LC-ESI-MS/MS: Application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. determination-of-lamotrigine-in-human-plasma-by-hplc-pda-application-to-forensic-samples - Ask this paper | Bohrium [bohrium.com]
UPLC-MS/MS Assay for Lamotrigine and its Metabolites: An Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of lamotrigine and its primary metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and metabolic profiling of lamotrigine.
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1] Monitoring its plasma concentration is crucial to ensure therapeutic efficacy and prevent adverse effects.[2] Lamotrigine is primarily metabolized in the liver through glucuronidation.[3][4] The major metabolite is the inactive lamotrigine-2-N-glucuronide, with other minor metabolites including lamotrigine-5-N-glucuronide and lamotrigine-N-oxide.[1] This application note describes a sensitive and selective UPLC-MS/MS method for the simultaneous quantification of lamotrigine and its key metabolites in human plasma.
Metabolic Pathway of Lamotrigine
Lamotrigine undergoes extensive metabolism, with the primary pathway being glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), mainly UGT1A4, and to a lesser extent, UGT1A3 and UGT2B7. This process leads to the formation of lamotrigine-2-N-glucuronide, the major metabolite, and lamotrigine-5-N-glucuronide. A minor metabolic pathway involves the formation of lamotrigine-N-oxide.
Metabolic pathway of Lamotrigine.
Experimental Protocols
This section details the methodologies for sample preparation, UPLC separation, and MS/MS detection.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting lamotrigine and its metabolites from plasma samples.
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., lamotrigine-¹³C₃,d₃).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more rigorous cleanup, potentially reducing matrix effects.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 200 µL of 4% H₃PO₄.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
UPLC-MS/MS System and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are used for the quantification of lamotrigine and its metabolites.
Table 3: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lamotrigine | 256.1 | 211.3 | 48 | 37 |
| Lamotrigine-2-N-glucuronide | 432.1 | 256.0 | - | - |
| Lamotrigine-N-oxide | 272.2 | 241.9 | - | - |
| Lamotrigine-¹³C₃,d₃ (IS) | 262.1 | 217.2 | 48 | 37 |
Note: Cone voltage and collision energy for metabolites should be optimized empirically.
Data Presentation and Performance Characteristics
The developed UPLC-MS/MS method demonstrates excellent performance for the quantification of lamotrigine.
Table 4: Method Validation Parameters
| Parameter | Lamotrigine | Lamotrigine-2-N-glucuronide |
| Linearity Range | 5.02–1226.47 ng/mL | 0.1 to 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 3.0% | < 5.9% |
| Inter-day Precision (%RSD) | < 3.0% | < 6.8% |
| Accuracy | Within ±6.0% | -7.8 to 8.3% |
| Recovery | 97.9% | - |
Experimental Workflow
The overall experimental workflow for the UPLC-MS/MS analysis of lamotrigine and its metabolites is depicted below.
Experimental workflow for UPLC-MS/MS analysis.
Conclusion
The described UPLC-MS/MS method provides a robust, sensitive, and specific tool for the simultaneous quantification of lamotrigine and its major metabolites in human plasma. The detailed protocols and performance characteristics presented in this application note will be valuable for researchers and clinicians in the fields of pharmacology, toxicology, and therapeutic drug management.
References
Application Notes and Protocols: Lamotrigine-13C3 in Preclinical and Clinical Drug Development
Disclaimer: To date, specific preclinical and clinical studies on Lamotrigine-13C3 have not been extensively published. The following application notes and protocols are a scientifically-grounded, hypothetical example based on the known properties of Lamotrigine and the established applications of stable isotope labeling in drug development.
Introduction to this compound
Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder.[1] It primarily acts by blocking voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.[2][][4] this compound is a stable isotope-labeled version of Lamotrigine, where three carbon-12 atoms are replaced with carbon-13 atoms. This labeling does not alter the drug's chemical or pharmacological properties but allows it to be distinguished from the unlabeled drug by mass spectrometry.[5] This feature makes this compound an invaluable tool in preclinical and clinical research, particularly for pharmacokinetic (PK) studies.
Preclinical Applications
In Vitro Metabolism Studies
Objective: To identify the metabolites of Lamotrigine and the enzymes responsible for its metabolism.
Protocol:
-
Incubation: Incubate this compound with human liver microsomes or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
-
Sample Preparation: At various time points, quench the reaction with a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify this compound and its metabolites.
-
Data Analysis: Determine the rate of metabolism and identify the specific enzymes involved by comparing the results from different enzyme incubations.
Expected Data: The primary metabolite of Lamotrigine is the inactive 2-N-glucuronide conjugate. Other minor metabolites may also be detected.
| Analyte | Parent (m/z) | Metabolite (m/z) | Enzyme(s) Involved |
| This compound | 259.0 | 435.1 | UGT1A4, UGT2B7 |
| 275.0 | CYP2C19 (minor) |
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the pharmacokinetic profile of Lamotrigine in animal models (e.g., rats, dogs).
Protocol:
-
Dosing: Administer a single oral or intravenous dose of this compound to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Extract this compound and its metabolites from plasma and analyze using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Expected Data: The pharmacokinetic parameters will provide insights into the absorption, distribution, metabolism, and excretion (ADME) of Lamotrigine.
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | 1500 ± 250 | 3000 ± 400 |
| Tmax (h) | 1.5 ± 0.5 | N/A |
| AUC (ng*h/mL) | 12000 ± 1500 | 11500 ± 1300 |
| Half-life (h) | 8 ± 1.5 | 7.5 ± 1.2 |
| Bioavailability (%) | ~95% | 100% |
Clinical Applications
Absolute Bioavailability Studies
Objective: To determine the absolute bioavailability of an oral formulation of Lamotrigine.
Protocol:
-
Dosing: Administer a single oral dose of unlabeled Lamotrigine and a simultaneous intravenous microdose of this compound.
-
Blood Sampling: Collect blood samples over a specified period.
-
Plasma Analysis: Measure the plasma concentrations of both unlabeled Lamotrigine and this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the absolute bioavailability by comparing the dose-normalized AUC of the oral and intravenous administrations.
Expected Data: Lamotrigine is known to have high bioavailability.
| Parameter | Unlabeled Lamotrigine (Oral) | This compound (IV) |
| Dose | 100 mg | 100 µg |
| AUC (ng*h/mL) | 48000 ± 5000 | 490 ± 50 |
| Absolute Bioavailability | ~98% | N/A |
Drug-Drug Interaction Studies
Objective: To investigate the effect of a co-administered drug on the pharmacokinetics of Lamotrigine.
Protocol:
-
Study Design: Conduct a crossover study where subjects receive this compound alone in one period and this compound with the interacting drug in another period.
-
Dosing and Sampling: Follow the same procedures as in a standard pharmacokinetic study.
-
Data Analysis: Compare the pharmacokinetic parameters of this compound with and without the co-administered drug to assess any significant differences.
Expected Data: Known inducers or inhibitors of UGT enzymes can affect Lamotrigine's metabolism.
| PK Parameter | This compound Alone | This compound + UGT Inducer | This compound + UGT Inhibitor |
| AUC (ng*h/mL) | 50000 ± 6000 | 25000 ± 4000 | 100000 ± 12000 |
| Clearance (L/h) | 2.0 ± 0.3 | 4.0 ± 0.5 | 1.0 ± 0.2 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
References
Troubleshooting & Optimization
Overcoming matrix effects in Lamotrigine LC-MS/MS analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects and other common issues encountered during the LC-MS/MS analysis of Lamotrigine.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve issues during your experiments.
Question: Why am I observing significant ion suppression or enhancement for Lamotrigine?
Answer: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly when using electrospray ionization (ESI).[1] They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[1][2]
To troubleshoot this, consider the following:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple protein precipitation.[4]
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Optimize Chromatography: Ensure that Lamotrigine is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different column chemistry can improve separation and move the analyte away from interfering peaks.
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Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as Lamotrigine-¹³C₃, d₃, is the gold standard for mitigating matrix effects. Since the SIL-IS has nearly identical chemical properties and elution behavior to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
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Check for Phospholipids: In plasma samples, phospholipids are a major source of matrix effects. Consider a sample preparation strategy specifically designed to remove them, such as certain SPE cartridges (e.g., Oasis HLB) or specialized precipitation plates.
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Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte concentration, so ensure it remains above the lower limit of quantitation (LLOQ).
Question: My recovery for Lamotrigine is low and inconsistent. What are the likely causes?
Answer: Low and variable recovery is typically linked to the sample preparation and extraction steps.
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Suboptimal Extraction pH: Ensure the pH of your sample is optimized for the extraction method. For LLE, the pH should be adjusted to ensure Lamotrigine is in a neutral, non-ionized state to partition effectively into the organic solvent.
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Inefficient Extraction Solvent (LLE): The choice of organic solvent in LLE is critical. If recovery is low, the solvent may not have the appropriate polarity to efficiently extract Lamotrigine. Experiment with different solvents or solvent mixtures.
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Improper SPE Cartridge Conditioning/Elution: For SPE, ensure the cartridge is correctly conditioned and equilibrated before loading the sample. Low recovery can also result from an inappropriate wash solvent (which may prematurely elute the analyte) or an elution solvent that is too weak to desorb the analyte completely from the sorbent.
-
Incomplete Elution: The volume of the elution solvent may be insufficient. Try increasing the volume or performing a second elution step to ensure all of the bound analyte is recovered.
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Analyte Adsorption: Lamotrigine may be adsorbing to plasticware (e.g., tubes, pipette tips). Using low-adsorption labware or adding a small amount of organic solvent to the reconstitution solution can help mitigate this.
Question: I'm seeing high background noise or interfering peaks in my chromatogram. How can I improve selectivity?
Answer: High background and interfering peaks compromise the selectivity and sensitivity of the assay.
-
Enhance Sample Cleanup: As with matrix effects, the first step is to improve the sample preparation to remove interfering substances. SPE generally provides a cleaner extract than LLE or protein precipitation.
-
Optimize Chromatographic Separation: A longer gradient, a slower flow rate, or a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) can help resolve Lamotrigine from interfering components.
-
Refine MS/MS Transitions: Ensure you are using the most specific and sensitive Multiple Reaction Monitoring (MRM) transitions for Lamotrigine. If interferences are still present, you may need to investigate alternative precursor or product ions that are unique to your analyte. An MS³ strategy can also enhance selectivity by adding another stage of fragmentation.
-
Check for Contamination: High background can originate from contaminated solvents, reagents, or system components (e.g., tubing, autosampler). Run solvent blanks to identify the source of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for Lamotrigine analysis in plasma?
A1: Solid-Phase Extraction (SPE) is frequently cited as a highly effective method for producing clean extracts and minimizing matrix effects in Lamotrigine analysis. SPE protocols using cartridges like Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X-C have demonstrated high recovery and significant reduction of matrix interferences. While Liquid-Liquid Extraction (LLE) is also a viable and effective method, SPE often provides a more thorough cleanup, separating the analyte from complex matrix components like phospholipids.
Q2: What type of internal standard (IS) is recommended for Lamotrigine quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Lamotrigine-¹³C₃, d₃ . A SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing the most accurate correction for matrix effects and procedural losses. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties, such as guanabenz or 3,5-diamino-6-phenyl-1,2,4-triazine, can be used, though it may not compensate for matrix effects as effectively.
Q3: How is the matrix effect quantitatively assessed during method validation?
A3: The matrix effect is typically evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix (post-extraction spike) with the peak area of the analyte in a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The FDA guidance suggests that the precision (%CV) of the matrix factor across different lots of matrix should be ≤15%.
Q4: What are the typical MRM transitions for Lamotrigine and its stable isotope-labeled internal standard?
A4: Lamotrigine is typically analyzed in positive ion mode using an electrospray ionization (ESI) source. Common transitions are:
-
Lamotrigine: Precursor ion [M+H]⁺ at m/z 256.0 → Product ion at m/z 211.0.
-
Lamotrigine-¹³C₃, d₃ (IS): Precursor ion [M+H]⁺ at m/z 262.1 → Product ion at m/z 217.2.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is based on methodologies that have shown high analyte recovery and effective removal of matrix interferences.
Materials:
-
Oasis HLB (or equivalent) SPE cartridges (e.g., 30 mg, 1 cc)
-
Methanol (HPLC grade)
-
Deionized Water
-
0.05 M Sodium Hydroxide
-
Lamotrigine-¹³C₃, d₃ internal standard working solution
-
Centrifuge and collection tubes
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 5 µL of the IS working solution. Add 200 µL of 0.05 M sodium hydroxide and vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 2.0 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of a 20% methanol-water mixture (v/v).
-
Elution: Elute Lamotrigine and the IS from the cartridge using 1.0 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 400 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol describes a simple LLE method for extracting Lamotrigine from plasma.
Materials:
-
Internal standard working solution (e.g., Flucanozole or a structural analog)
-
Extraction solvent (e.g., a mixture containing ethyl acetate or methyl tert-butyl ether)
-
Centrifuge and glass tubes
Procedure:
-
Sample Aliquot: Pipette 100 µL of human plasma into a clean glass tube.
-
Add Internal Standard: Add an appropriate volume of the IS working solution to the plasma sample and vortex.
-
Extraction: Add 3 mL of the extraction solvent. Cap the tube and vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase.
-
Analysis: Vortex the sample and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for Lamotrigine analysis.
Table 1: Comparison of Sample Preparation and Recovery Data
| Parameter | Method 1 (SPE) | Method 2 (SPE) | Method 3 (LLE) |
| Extraction Method | Solid-Phase Extraction | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Internal Standard | Lamotrigine-¹³C₃, d₃ | 3,5-diamino-6-phenyl-1,2,4-triazine | Flucanozole |
| Recovery (Lamotrigine) | 73.2% - 80.2% | 97.9% | Not explicitly stated |
| Recovery (IS) | 65.1% | 92.5% | Not explicitly stated |
| Matrix Effect | Not explicitly quantified | Assessed and minimized | Assessed and minimized |
Table 2: Comparison of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chromolith® SpeedROD RP-18e | BetaBasic C8 | Discovery CN |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (90:10) | Formic Acid in Water/Methanol | 0.1% Formic Acid:Methanol (20:80) |
| Linear Range | 5.02 – 1226.47 ng/mL | 25 – 10000 ng/mL | 0.1 – 1500 ng/mL |
| LLOQ | 5.02 ng/mL | 25 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 3.0% | < 10.0% | < 15% (at LLOQ) |
| Inter-day Precision (%CV) | < 3.0% | < 10.0% | < 15% (at LLOQ) |
| Run Time | Not specified | 1.4 min | 2.0 min |
Visual Diagrams
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Caption: General workflow for Lamotrigine sample preparation from plasma.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Improving Lamotrigine-13C3 signal intensity in mass spectrometry
Welcome to the technical support center for the analysis of Lamotrigine-13C3 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: The recommended ionization mode for Lamotrigine and its isotopically labeled internal standards is positive ion mode Electrospray Ionization (ESI).[1][2] Lamotrigine's chemical structure, which includes amino functionalities, readily accepts a proton in an acidic mobile phase, leading to the formation of a protonated precursor ion ([M+H]+), which generally results in a higher signal intensity compared to Atmospheric Pressure Chemical Ionization (APCI).[2]
Q2: What are the typical precursor and product ions for this compound?
A2: For this compound, d3, the precursor ion ([M+H]+) is observed at m/z 262.1. A common and robust product ion for quantification is found at m/z 217.2.[2] For comparison, the non-labeled Lamotrigine precursor ion is at m/z 256.1, with a primary product ion at m/z 211.3.[2]
Q3: Can I use an alternative internal standard if this compound is unavailable?
A3: While an isotope-labeled compound like this compound is the ideal internal standard, other compounds have been successfully used. Papaverine and 3,5-diamino-6-phenyl-1,2,4-triazine have been reported as suitable alternatives. However, it is crucial to validate the chosen internal standard to ensure it does not suffer from matrix effects and behaves similarly to the analyte during extraction and ionization.
Q4: How can I minimize matrix effects in my plasma samples?
A4: Matrix effects, which can cause ion suppression or enhancement and affect signal intensity, are a common challenge with plasma samples. Effective sample preparation is key to minimizing these effects. Solid-Phase Extraction (SPE) is a highly effective method for cleaning up plasma samples and removing endogenous interferences. Protein precipitation is another, simpler alternative, though it may be less effective at removing interfering substances. Additionally, optimizing chromatographic separation to ensure the analyte elutes in a region free of co-eluting matrix components is crucial.
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues related to low this compound signal intensity.
Issue 1: Low or No Signal Intensity for this compound
This guide will walk you through a systematic approach to diagnose and resolve low signal intensity.
Caption: Troubleshooting workflow for low this compound signal.
Issue 2: Inconsistent Signal Intensity Between Injections
Inconsistent signal intensity can be due to issues with the autosampler, sample stability, or chromatographic carryover.
Caption: Troubleshooting workflow for inconsistent signal intensity.
Experimental Protocols & Data
Optimized Mass Spectrometry Parameters
Optimizing the mass spectrometer's source parameters is critical for maximizing signal intensity. The following table summarizes parameters that have been successfully used for Lamotrigine analysis.
| Parameter | Optimized Value | Reference |
| Ionization Mode | Positive ESI | |
| Nebulizer Gas (Nitrogen) | 3.0 L/min | |
| DL Temperature | 250°C | |
| Heat-Block Temperature | 400°C | |
| Drying Gas (Nitrogen) | 15.0 L/min | |
| Dwell Time | 200 ms |
Sample Preparation Protocols
The choice of sample preparation method significantly impacts the cleanliness of the sample and, consequently, the signal intensity.
Protocol 1: Solid-Phase Extraction (SPE)
This method is highly effective for removing plasma constituents that can interfere with ionization.
-
Conditioning: Condition an Oasis HLB cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Sample Loading: Mix 50 µL of plasma sample with 100 µL of internal standard (this compound) and 350 µL of distilled water. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of distilled water.
-
Elution: Elute the analyte and internal standard with 500 µL of an acetonitrile/methanol (9/1, v/v) mixture.
-
Final Preparation: Dilute the eluate at least four times with 0.1% formic acid before injecting 5 µL into the LC-MS/MS system.
Protocol 2: Protein Precipitation
A simpler but potentially less clean method compared to SPE.
-
Precipitation: Add 100 µL of an internal standard mix in acetonitrile to 50 µL of plasma sample in a centrifuge tube.
-
Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant 1:10 with the mobile phase A before injection.
Extraction Recovery Data
The following table presents typical extraction recovery percentages for Lamotrigine and its internal standard using SPE. High and consistent recovery is essential for a robust signal.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Lamotrigine | 12.52 | 73.2 | 4.5 | |
| Lamotrigine | 391.28 | 78.0 | 9.5 | |
| Lamotrigine | 978.20 | 80.2 | 1.0 | |
| This compound, d3 | 500.00 | 65.1 | 7.7 |
Optimized Liquid Chromatography Conditions
Good chromatographic separation is vital to reduce matrix effects and improve signal-to-noise.
| Parameter | Condition | Reference |
| Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm) | |
| Mobile Phase A | 5±0.1 mM ammonium formate solution | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 90% B | |
| Flow Rate | 0.500 mL/min | |
| Column Temperature | 35±1 °C | |
| Injection Volume | 10 µL |
Using acetonitrile as the organic phase in the mobile phase has been shown to provide a higher mass spectrometric response and minimal background noise compared to methanol.
References
Technical Support Center: Lamotrigine-13C3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lamotrigine-13C3 in various biological matrices. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma and serum at different temperatures?
A1: Lamotrigine, and by extension its stable isotope-labeled internal standard this compound, demonstrates good stability in human plasma and serum under various storage conditions. Stability is crucial for ensuring accurate quantification in pharmacokinetic and therapeutic drug monitoring studies.
Quantitative Stability Data in Plasma/Serum
| Matrix | Storage Condition | Duration | Stability Outcome |
| Human Plasma | Room Temperature | Up to 5 hours | Stable.[1][2] |
| Human Plasma | 4°C | Up to 12 hours | Stable.[1][2][3] |
| Human Plasma | -20°C | Up to 1 month | Stable. |
| Human Plasma | -30°C | Up to 3 months | Stable. |
| Human Plasma | -70°C | Up to 12 months | Stable. |
| Human Serum | -20°C | Up to 975 days (approx. 2.6 years) | Stable. |
Q2: Can freeze-thaw cycles affect the stability of this compound in plasma?
A2: No, this compound is generally stable through multiple freeze-thaw cycles in human plasma. Studies have shown that lamotrigine in human plasma is stable for at least three freeze-thaw cycles. This suggests that the integrity of this compound as an internal standard is maintained during routine sample handling that involves freezing and thawing.
Q3: Is this compound stable in other biological matrices like saliva?
A3: Yes, studies on lamotrigine indicate stability in saliva. For instance, lamotrigine in saliva was found to be stable after three freeze-thaw cycles from -20°C. Another study on lamotrigine in saliva demonstrated stability for samples stored at 8°C and -21°C. This suggests that this compound would also be stable under these conditions in saliva.
Q4: Does hemolysis in plasma samples affect the stability of this compound?
A4: Yes, hemolysis can significantly impact the stability of lamotrigine, and therefore this compound. One study found that while lamotrigine was stable in plasma with 1% hemolysis at -20°C for up to 71 days, significant degradation (up to 31%) was observed in plasma with 5% hemolysis. Storing hemolyzed samples at a lower temperature, such as -80°C, can help control this degradation.
Troubleshooting Guide
Issue 1: Inconsistent or low recovery of this compound during sample extraction.
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Possible Cause: Degradation of the internal standard due to improper storage or handling.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure that biological samples containing this compound have been stored consistently at the recommended temperatures (see stability tables). Avoid prolonged exposure to room temperature.
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Review Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three.
-
Assess for Hemolysis: Visually inspect plasma/serum samples for any red discoloration indicative of hemolysis. If hemolysis is present, consider re-analyzing samples that have been stored at -80°C or re-collecting the samples if possible.
-
Check Solution Stability: Ensure that stock and working solutions of this compound are within their established stability periods. Lamotrigine stock solutions are reportedly stable for 28 days at 4°C.
-
Issue 2: High variability in this compound signal between samples.
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Possible Cause: Inconsistent sample processing or matrix effects.
-
Troubleshooting Steps:
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Standardize Sample Preparation: Ensure that the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed consistently across all samples.
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Evaluate Matrix Effects: Different lots of biological matrices can have varying compositions that may affect ionization efficiency in mass spectrometry. It is recommended to evaluate matrix effects during method validation.
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Internal Standard Addition: Verify that the internal standard, this compound, is added at a consistent concentration to all samples, including calibration standards and quality controls, early in the sample preparation process to account for variability in extraction efficiency.
-
Experimental Protocols
Protocol 1: Evaluation of Short-Term Stability in Human Plasma
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Sample Preparation: Spike known concentrations of this compound into blank human plasma at low and high quality control (QC) levels.
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Storage: Aliquot the spiked plasma samples and store them at room temperature (e.g., 25°C) for specific time points (e.g., 0, 2, 4, 6, and 8 hours).
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Sample Analysis: At each time point, extract this compound from the plasma samples using a validated extraction method (e.g., protein precipitation with acetonitrile).
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Quantification: Analyze the extracted samples using a validated LC-MS/MS method.
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Data Analysis: Compare the mean concentration of the stored samples at each time point against the concentration of the freshly prepared (time 0) samples. The deviation should be within ±15%.
Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
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Sample Preparation: Prepare low and high QC concentration samples of this compound in blank human plasma.
-
Freeze-Thaw Cycles:
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Freeze the QC samples completely at -20°C or -80°C for at least 12 hours.
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Thaw the samples unassisted at room temperature.
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Once completely thawed, refreeze them for at least 12 hours.
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Repeat this cycle for a predetermined number of cycles (e.g., three).
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Sample Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
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Data Analysis: Compare the concentrations of the freeze-thaw samples to those of freshly prepared control samples that have not undergone freeze-thaw cycles. The mean concentration should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Optimizing Lamotrigine-13C3 Fragmentation
Welcome to the technical support center for optimizing collision energy for Lamotrigine-13C3 fragmentation in mass spectrometry analyses. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Lamotrigine and this compound?
A1: Based on published literature, the commonly observed precursor and product ions are summarized in the table below. These values are a crucial starting point for method development on a triple quadrupole mass spectrometer.
Q2: I am not seeing the expected product ions for this compound. What should I do?
A2: There are several potential reasons for this issue:
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Incorrect Precursor Ion Selection: Double-check that you have selected the correct precursor ion (m/z 259.1) for this compound in your instrument method.
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Suboptimal Collision Energy: The collision energy may not be appropriate for your specific instrument. We recommend performing a collision energy optimization experiment as detailed in the protocols below.
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Source Conditions: In-source fragmentation could be occurring, or the ionization efficiency might be low. Optimize source parameters such as capillary voltage, gas flow, and temperature.
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Compound Stability: Ensure the integrity of your this compound standard.
Q3: How do I determine the optimal collision energy for the this compound transition?
A3: The optimal collision energy is instrument-dependent and should be determined empirically. The general approach involves infusing a solution of this compound and monitoring the intensity of the desired product ion while ramping the collision energy. The energy that produces the most intense and stable signal is considered optimal. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My signal intensity for this compound is low. How can I improve it?
A4: Low signal intensity can be addressed by:
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Optimizing Collision Energy: Ensure you are using the optimal collision energy for your instrument and the specific transition.
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Tuning Source Parameters: Systematically optimize electrospray ionization (ESI) source parameters, including nebulizer gas, drying gas flow and temperature, and capillary voltage.
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Sample Concentration: Verify that the concentration of your this compound solution is adequate for detection.
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Mobile Phase Composition: The mobile phase can influence ionization efficiency. Ensure it is compatible with positive mode ESI and consider additives like formic acid or ammonium formate.
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Instrument Maintenance: A dirty ion source or mass analyzer can significantly reduce sensitivity.[1] Perform routine cleaning and maintenance as recommended by the manufacturer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Actions |
| No Signal for this compound | 1. Incorrect precursor ion selected in the method. 2. No spray from the ESI source. 3. Compound not reaching the mass spectrometer. 4. Instrument not properly tuned or calibrated. | 1. Verify the precursor m/z is set to 259.1. 2. Check for blockages in the sample line and capillary. Ensure proper solvent flow. 3. Confirm infusion pump is working and sample is being delivered. Check for leaks. 4. Perform instrument tuning and calibration according to manufacturer's guidelines.[1] |
| Unstable or Fluctuating Signal | 1. Unstable spray from the ESI source. 2. Air bubbles in the sample line. 3. Inconsistent mobile phase delivery. | 1. Optimize source position and parameters (gas flows, temperatures). 2. Degas your solvent and sample solutions. 3. Check LC pumps for proper functioning and ensure mobile phase lines are bubble-free. |
| High Background Noise | 1. Contaminated mobile phase or sample. 2. Dirty ion source or mass spectrometer optics. 3. Leaks in the LC or MS system. | 1. Use high-purity solvents and freshly prepared solutions. 2. Clean the ion source and perform system maintenance.[1][2] 3. Check all fittings and connections for leaks. |
| Poor Fragmentation (Low Product Ion Intensity) | 1. Suboptimal collision energy. 2. Incorrect collision gas pressure. 3. In-source fragmentation. | 1. Perform a collision energy optimization experiment (see protocol below). 2. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. 3. Reduce source fragmentation by optimizing source parameters (e.g., decrease fragmentor voltage). |
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for Lamotrigine and its stable isotope-labeled internal standard, this compound, as reported in various studies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Lamotrigine | 256.0 | 211.0 | 25 | [3] |
| Lamotrigine | 255.9 | 210.8 | 26 | |
| Lamotrigine | 256.1 | 211.3 | Not Specified | |
| Lamotrigine | 256 | 145 | 36 | |
| This compound | 259.1 | 145.0 | 37 | |
| This compound, d3 | 262.1 | 217.2 | Not Specified |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the fragmentation of this compound (precursor ion m/z 259.1) to its most abundant product ion.
Materials:
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This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
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Syringe pump
Methodology:
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Instrument Setup:
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Set up the mass spectrometer in positive electrospray ionization mode (ESI+).
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Tune and calibrate the instrument according to the manufacturer's recommendations.
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Set the ion source parameters to typical starting values for small molecules (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 8 L/min, Nebulizer: 35 psi).
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-
Infusion:
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Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer using a syringe pump.
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-
Precursor Ion Scan (MS1):
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Perform a full scan in MS1 mode to confirm the presence and isolation of the this compound precursor ion at m/z 259.1.
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Product Ion Scan (MS2):
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Set the instrument to product ion scan mode, selecting m/z 259.1 as the precursor ion.
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Set a nominal collision energy (e.g., 20 eV) and acquire a product ion spectrum to identify the major fragment ions. The expected product ion is m/z 145.0.
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-
Collision Energy Ramping:
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Set up a Multiple Reaction Monitoring (MRM) method for the transition m/z 259.1 → 145.0.
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Create a series of experiments where the collision energy is ramped in steps (e.g., from 10 eV to 50 eV in 2 eV increments).
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Continuously infuse the this compound solution and acquire data for each collision energy step.
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-
Data Analysis:
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Plot the intensity of the product ion (m/z 145.0) as a function of the collision energy.
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The collision energy that yields the maximum product ion intensity is the optimal collision energy for this transition on your instrument.
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Visualizations
References
Reducing ion suppression in Lamotrigine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression during the quantification of Lamotrigine by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that can arise during Lamotrigine analysis, leading to inaccurate quantification due to ion suppression.
Issue 1: Poor sensitivity or inconsistent results for Lamotrigine.
This is often a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Lamotrigine in the mass spectrometer source.[1]
Initial Checks:
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Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a standard solution of Lamotrigine post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal for Lamotrigine indicates at what retention times ion suppression is occurring.[2][3]
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Matrix Effect Evaluation: Compare the peak area of Lamotrigine in a standard solution prepared in solvent to the peak area of Lamotrigine spiked into an extracted blank matrix at the same concentration. A significant decrease in the peak area in the matrix sample confirms ion suppression.
Troubleshooting Steps:
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Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
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Protein Precipitation (PPT): While quick, PPT is often the least clean sample preparation method and may leave significant amounts of phospholipids, a major cause of ion suppression. Consider using acetonitrile for precipitation as it can be more effective than methanol.
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Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT but requires careful optimization of the extraction solvent.
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Solid-Phase Extraction (SPE): SPE is highly recommended for cleaner samples. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are particularly effective for extracting Lamotrigine and removing interfering substances from plasma.
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-
Improve Chromatographic Separation:
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Adjust the chromatographic gradient to separate the elution of Lamotrigine from the regions of ion suppression identified in the post-column infusion experiment.
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Consider a different stationary phase or a column with higher efficiency to improve resolution between Lamotrigine and co-eluting interferences.
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Modify the mobile phase composition. Using volatile buffers like ammonium formate can enhance spray stability. Acetonitrile is often preferred over methanol as the organic modifier as it can provide a better mass spectrometric response.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
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A SIL-IS, such as Lamotrigine-¹³C₃, d₃, is the ideal internal standard. It co-elutes with Lamotrigine and experiences the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification.
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-
Optimize MS Source Conditions:
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Fine-tune parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the Lamotrigine signal and potentially minimize the influence of interfering compounds.
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While Electrospray Ionization (ESI) is commonly used for Lamotrigine, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression and may be a viable alternative if ESI proves problematic.
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Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when quantifying Lamotrigine in plasma?
A: The most common causes are co-eluting endogenous components from the biological matrix, particularly phospholipids. Other sources include salts, proteins, and metabolites that are not adequately removed during sample preparation. These substances compete with Lamotrigine for ionization in the ESI source, leading to a reduced analyte signal.
Q2: Which sample preparation technique is best for reducing ion suppression for Lamotrigine?
A: Solid-Phase Extraction (SPE) is generally the most effective technique for minimizing ion suppression in Lamotrigine analysis. It provides a much cleaner extract compared to protein precipitation or liquid-liquid extraction by selectively isolating the analyte and removing a larger portion of interfering matrix components like phospholipids. Specifically, Oasis HLB cartridges have been successfully used for Lamotrigine extraction from human plasma.
Q3: Can I just use protein precipitation for my sample preparation?
A: While protein precipitation (e.g., with acetonitrile or methanol) is a simple and fast technique, it is often insufficient to completely remove interfering substances that cause ion suppression. If you are observing significant matrix effects, a more rigorous sample cleanup method like SPE is recommended.
Q4: How do I choose an appropriate internal standard to compensate for ion suppression?
A: The ideal choice is a stable isotope-labeled (SIL) internal standard of Lamotrigine, such as Lamotrigine-¹³C₃, d₃. A SIL-IS has nearly identical chemical and physical properties to Lamotrigine, meaning it will co-elute and be affected by ion suppression in the same way. This allows for accurate correction of any signal suppression. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it is similarly affected by the matrix.
Q5: My chromatography shows a sharp drop in the Lamotrigine signal at a specific retention time. What does this mean?
A: This strongly suggests that a substance is co-eluting with your analyte and causing significant ion suppression. You can confirm this with a post-column infusion experiment. The solution is to improve your chromatographic separation to resolve Lamotrigine from this interfering peak or to enhance your sample cleanup procedure to remove the interfering substance.
Q6: Can changing my LC-MS/MS instrument settings help reduce ion suppression?
A: Yes, optimizing your ion source parameters can help. Adjusting the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage can improve the ionization efficiency of Lamotrigine. Additionally, consider switching the ionization mode. ESI is highly susceptible to ion suppression from non-volatile matrix components, whereas APCI, which utilizes gas-phase ionization, can be less affected.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from validated methods for Lamotrigine extraction from human plasma.
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Cartridge Conditioning: Condition an Oasis HLB (1 cc, 10-30 mg) SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of distilled water.
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Sample Pre-treatment:
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Take 50 µL of plasma sample.
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Add 100 µL of internal standard solution (e.g., Lamotrigine-¹³C₃, d₃ in 50:50 acetonitrile/water).
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Add 350 µL of distilled water and vortex.
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Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
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Wash Step:
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Wash the cartridge with 1.0 mL of distilled water.
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Wash the cartridge with 1.0 mL of 20% methanol in water. This step helps in removing more polar interferences.
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Elution: Elute Lamotrigine and the internal standard from the cartridge with 300-500 µL of methanol or a 90:10 acetonitrile/methanol mixture into a clean collection tube.
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Final Preparation: The eluate can often be directly injected into the LC-MS/MS system. If necessary, evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
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Setup:
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Configure your LC-MS/MS system as you would for your Lamotrigine analysis.
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Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the MS ion source.
-
-
Infusion: Continuously infuse a standard solution of Lamotrigine (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min).
-
Analysis:
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Allow the infused signal to stabilize to obtain a steady baseline in the mass spectrometer.
-
Inject a blank plasma sample that has been processed through your sample preparation procedure.
-
-
Interpretation: Monitor the signal of the Lamotrigine MRM transition. Any significant drop in the baseline signal during the chromatographic run indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Lamotrigine Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | 73.2 - 80.2 | Not significant | |
| Solid-Phase Extraction (SPE) | 97.9 | Not significant | |
| Solid-Phase Extraction (SPE) | 93.8 - 98.6 | Not significant | |
| Protein Precipitation (Methanol) | 83.8 - 90.7 | Not significant |
Note: "Not significant" indicates that the authors reported no considerable ion suppression or enhancement under the validated method conditions.
Table 2: Example LC-MS/MS Parameters for Lamotrigine Quantification
| Parameter | Setting | Reference |
| LC Conditions | ||
| Column | Cadenza CD-C18 (100 x 2 mm, 3 µm) | |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (2/1, v/v) | |
| Flow Rate | 0.2 mL/min | |
| Injection Volume | 5 µL | |
| MS/MS Conditions | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| MRM Transition (Lamotrigine) | m/z 256.1 → 211.3 | |
| MRM Transition (Lamotrigine-¹³C₃, d₃ IS) | m/z 262.1 → 217.2 | |
| Nebulizer Gas Flow | 3.0 L/min | |
| Drying Gas Flow | 15.0 L/min | |
| DL Temperature | 250°C | |
| Heat Block Temperature | 400°C |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for Lamotrigine.
References
Technical Support Center: Lamotrigine Analysis in the Presence of Hemolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with lamotrigine analysis in hemolyzed samples, particularly when using an isotopic internal standard.
Frequently Asked Questions (FAQs)
Q1: How does hemolysis affect the bioanalysis of lamotrigine?
Hemolysis, the rupture of red blood cells, can significantly impact the accuracy and reliability of lamotrigine quantification in plasma samples.[1] The release of intracellular components like hemoglobin, enzymes, and phospholipids into the plasma can lead to several issues:
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Analyte Degradation: Lamotrigine has been shown to be unstable in hemolyzed plasma, with degradation being more pronounced at higher percentages of hemolysis and warmer storage temperatures.[2][3]
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Matrix Effects: The additional endogenous substances in hemolyzed samples can cause ion suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.[4][5] This can affect both the analyte and the internal standard.
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Extraction Recovery Issues: Hemolysis can alter the protein binding of drugs. Lamotrigine is approximately 55% bound to plasma proteins, and changes in the sample matrix due to hemolysis could potentially affect its extraction efficiency.
Q2: What is the role of an isotopic-labeled internal standard, such as Lamotrigine-¹³C,d₃, in analyzing hemolyzed samples?
An isotopic-labeled internal standard is crucial for accurate lamotrigine quantification in complex matrices like hemolyzed plasma. Here's why:
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Correction for Matrix Effects: An ideal isotopic internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of these matrix effects.
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Monitoring Extraction Recovery: It helps to normalize for any variability in sample preparation and extraction efficiency.
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Distinguishing Degradation from Ion Suppression: By using a stable-labeled internal standard, it's possible to determine if a low analyte signal is due to degradation or ion suppression caused by the matrix.
Q3: My lamotrigine results are unexpectedly low in hemolyzed samples, even with an isotopic standard. What could be the cause?
While an isotopic standard corrects for matrix effects, significant analyte degradation can still lead to inaccurate results. Research has shown that lamotrigine can degrade in hemolyzed plasma, and this degradation is influenced by several factors.
Troubleshooting Steps:
-
Evaluate Sample Storage Conditions: Lamotrigine is more stable in hemolyzed plasma when stored at -80°C compared to -20°C.
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Investigate the Presence of Organic Solvents: The presence of organic solvents in spiking solutions has been identified as a key factor in accelerating lamotrigine degradation in hemolyzed samples.
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Assess the Degree of Hemolysis: Higher percentages of hemolysis (e.g., 5%) lead to more significant degradation than lower levels (e.g., 1%).
Troubleshooting Guide
Issue 1: Lamotrigine Degradation in Hemolyzed Quality Control (QC) Samples
Symptoms:
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QC samples show a negative bias that increases with storage time.
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The issue is more pronounced in moderately to severely hemolyzed samples.
Root Cause Analysis:
The primary cause is the chemical degradation of lamotrigine in the hemolyzed matrix, which can be exacerbated by the presence of organic solvents used to prepare spiking solutions and by suboptimal storage temperatures.
Solutions:
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Optimize Storage Temperature: Store hemolyzed plasma samples at -80°C to minimize degradation.
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Modify Spiking Procedure: Evaporate the organic solvent from the spiking solution before reconstituting with the hemolyzed plasma matrix. This has been shown to significantly improve stability.
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Limit Storage Duration: Analyze hemolyzed samples as soon as possible after collection.
Quantitative Data Summary:
The following tables summarize the stability of lamotrigine in hemolyzed plasma under different conditions.
Table 1: Lamotrigine Stability in Hemolyzed Plasma at -20°C
| Hemolysis Level | Storage Duration | Bias (%) |
| 1% | Up to 71 days | < 10% |
| 5% | 21 days | -16% |
| 5% | 71 days | -31% |
Data adapted from a bioanalytical investigation.
Table 2: Effect of Storage Temperature and Spiking Procedure on Lamotrigine Stability in 5% Hemolyzed Plasma
| Storage Temperature | Spiking Procedure | Storage Duration | Bias (%) |
| -20°C | Standard (with organic solvent) | 71 days | -31% |
| -80°C | Standard (with organic solvent) | 71 days | < 10% |
| -20°C | Spiking solution evaporated | 71 days | < 10% |
| -80°C | Spiking solution evaporated | 71 days | < 10% |
Data adapted from a bioanalytical investigation.
Issue 2: Poor Peak Shape and Inconsistent Results Due to Matrix Effects
Symptoms:
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Broad or tailing chromatographic peaks for lamotrigine and/or the internal standard.
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High variability in results between replicate injections.
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Internal standard response is significantly different in hemolyzed samples compared to non-hemolyzed samples.
Root Cause Analysis:
Co-eluting endogenous components from the hemolyzed matrix are interfering with the ionization process in the mass spectrometer.
Solutions:
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Optimize Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate lamotrigine from interfering matrix components.
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Enhance Sample Clean-up:
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Liquid-Liquid Extraction (LLE): LLE can be effective in removing interfering substances.
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Solid-Phase Extraction (SPE): A well-chosen SPE sorbent and wash protocol can provide a cleaner extract.
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Protein Precipitation (PPT) followed by SPE: Combining techniques can offer superior clean-up.
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Sample Dilution: Diluting the hemolyzed sample with control plasma can mitigate marginal matrix effects.
Experimental Protocols
Protocol 1: Lamotrigine Extraction from Human Plasma using Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of lamotrigine and its isotopic internal standard (Lamotrigine-¹³CD₃) from plasma.
Materials:
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Human plasma samples (control, calibrators, QCs, and unknown)
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Lamotrigine and Lamotrigine-¹³CD₃ stock and working solutions
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Extraction solvent (e.g., ethyl acetate)
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Reconstitution solvent (e.g., mobile phase)
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Vortex mixer, centrifuge, and evaporator
Procedure:
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Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
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Add 25 µL of the Lamotrigine-¹³CD₃ internal standard working solution.
-
Vortex for 10 seconds.
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Add 500 µL of the extraction solvent.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 5 minutes.
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Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of reconstitution solvent.
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Vortex for 30 seconds.
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Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Lamotrigine Analysis in Hemolyzed Samples
Caption: Troubleshooting workflow for inaccurate lamotrigine results.
Logical Relationship of Factors Affecting Lamotrigine Stability
Caption: Factors influencing lamotrigine stability in hemolyzed plasma.
References
- 1. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. altasciences.com [altasciences.com]
- 3. altasciences.com [altasciences.com]
- 4. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Lamotrigine Analysis in Urine Samples
Welcome to the technical support center for the analysis of lamotrigine in urine samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a method for lamotrigine analysis in urine?
A1: The primary challenges include:
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Metabolite Presence: Lamotrigine is extensively metabolized to lamotrigine-N-2-glucuronide, which is the major component excreted in urine.[1][2] Your method may need to quantify both the parent drug and this metabolite.
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Matrix Effects: Urine is a complex matrix with high salt content and variability in pH and specific gravity, which can cause ion suppression or enhancement in LC-MS/MS analysis.[3][4]
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Analyte Stability: The glucuronide metabolite can be unstable and may hydrolyze back to the parent drug during sample storage or preparation, leading to inaccurate quantification.
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Low Concentrations of Parent Drug: Less than 10% of a lamotrigine dose is excreted unchanged in urine, requiring a sensitive analytical method.[1]
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Potential for Interference: Lamotrigine has been reported to cause false-positive results for phencyclidine (PCP) in some urine drug screening immunoassays.
Q2: Should I measure the parent drug, the glucuronide metabolite, or both in urine?
A2: Measuring both the parent drug and its major metabolite, lamotrigine-N-2-glucuronide, provides a more complete pharmacokinetic profile and can help in assessing patient adherence and metabolism. Since the glucuronide is the predominant species in urine, its measurement is crucial for understanding the total excretion of the drug.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of urine samples?
A3: To minimize matrix effects, you can:
-
Optimize Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Ensure good chromatographic separation of lamotrigine and its metabolite from endogenous urine components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentrations are high enough for detection.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank urine matrix that is similar to your study samples.
Q4: What are the best practices for urine sample collection and storage for lamotrigine analysis?
A4: For reliable results, follow these guidelines:
-
Collection: Use clean, polypropylene containers. For 24-hour urine collection, it is important to record the start and end times accurately.
-
Preservation: If analysis is not immediate, samples should be refrigerated or frozen to minimize degradation of analytes. The stability of lamotrigine and its metabolites in urine should be evaluated under your specific storage conditions.
-
pH Adjustment: Consider adjusting the pH of the urine sample to improve the stability of the glucuronide metabolite, although the optimal pH should be determined experimentally.
Troubleshooting Guides
HPLC-UV Method Development
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Co-elution with interfering substances. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of lamotrigine (~5.7). - Use a new column or a guard column. - Optimize the mobile phase composition and gradient to improve separation. |
| Low sensitivity/Poor signal-to-noise | - Suboptimal detection wavelength. - Inefficient extraction. - Low concentration of lamotrigine in the sample. | - Set the UV detector to the wavelength of maximum absorbance for lamotrigine (around 270 nm and 306 nm have been reported). - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure for better recovery. - Consider a pre-concentration step or use a more sensitive detector. |
| Baseline drift or noise | - Contaminated mobile phase or column. - Detector lamp issue. - Incomplete sample cleanup. | - Filter the mobile phase and use high-purity solvents. - Flush the column thoroughly. - Check the detector lamp's usage hours and replace if necessary. - Improve the sample preparation method to remove more matrix components. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column aging. | - Ensure the pump is working correctly and the mobile phase is well-mixed. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before each run. |
LC-MS/MS Method Development
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ion suppression or enhancement | - Co-eluting matrix components from urine. - High salt concentration in the sample. | - Improve sample cleanup using a more selective SPE sorbent. - Optimize the chromatographic method to separate the analytes from the suppression zone. - Dilute the urine sample before injection. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inaccurate quantification of lamotrigine | - Hydrolysis of lamotrigine-N-2-glucuronide to the parent drug during sample preparation or storage. | - Keep samples on ice or refrigerated during preparation. - Minimize the time between sample preparation and analysis. - Validate the stability of the glucuronide metabolite under your specific sample handling conditions. - Consider enzymatic hydrolysis to convert all of the glucuronide to the parent drug for total lamotrigine measurement. |
| Poor sensitivity for the glucuronide metabolite | - Inefficient ionization of the glucuronide. - Degradation of the metabolite in the ion source. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Use a mobile phase with additives that promote ionization (e.g., ammonium formate). |
| Carryover of analytes between injections | - Adsorption of lamotrigine to surfaces in the autosampler or LC system. | - Use a stronger needle wash solution in the autosampler. - Optimize the injection sequence to include blank injections after high-concentration samples. |
Experimental Protocols
Detailed Protocol for HPLC-UV Analysis of Lamotrigine in Urine
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C8 SPE cartridge (e.g., 200mg/3ml) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Centrifuge the urine sample at 4000g for 10 minutes. Take 1 mL of the supernatant and add an internal standard (e.g., 3,5-diamino-6-(2-methoxyphenyl)-1,2,4-triazine). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute lamotrigine and the internal standard with 2 mL of acidic acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous 30 mM potassium phosphate buffer (adjusted to pH 3.7 with phosphoric acid) and acetonitrile (65:35 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 22°C.
3. Calibration and Quantification
-
Prepare calibration standards in blank urine and process them using the same SPE procedure.
-
Construct a calibration curve by plotting the peak area ratio of lamotrigine to the internal standard against the concentration.
-
Determine the concentration of lamotrigine in the unknown samples from the calibration curve.
Detailed Protocol for LC-MS/MS Analysis of Lamotrigine and Lamotrigine-N-2-Glucuronide in Urine
This protocol is a representative method and may require optimization for your specific instrumentation and application.
1. Sample Preparation (Dilute-and-Shoot)
-
Centrifuge the urine sample at 10,000g for 5 minutes.
-
Take 100 µL of the supernatant and add 900 µL of an internal standard solution (containing stable isotope-labeled lamotrigine and lamotrigine-N-2-glucuronide in 50:50 methanol:water).
-
Vortex mix and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A suitable C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the analytes from the urine matrix (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Lamotrigine: e.g., m/z 256.0 → 211.0
-
Lamotrigine-N-2-Glucuronide: e.g., m/z 432.1 → 256.0
-
Internal Standards: Corresponding transitions for the stable isotope-labeled analogs.
-
3. Calibration and Quantification
-
Prepare calibration standards in blank urine.
-
Construct calibration curves for both lamotrigine and its glucuronide metabolite using the peak area ratios to their respective internal standards.
-
Quantify the analytes in the samples using the regression equations from the calibration curves.
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used to quantify lamotrigine. Note that these values can vary depending on the specific method and instrumentation.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 5 µg/mL | |
| Limit of Detection (LOD) | 0.09 µg/mL | |
| Limit of Quantification (LOQ) | 0.11 µg/mL | |
| Recovery from Urine | ~96% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.025 - 10 µg/mL | |
| Limit of Quantification (LOQ) | 0.025 µg/mL | |
| Recovery | 92.5 - 97.9% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 10% |
Visualizations
Lamotrigine Metabolism and Excretion Pathway
Caption: Lamotrigine is primarily metabolized in the liver to its N-2-glucuronide, which is then excreted in the urine.
General Workflow for Lamotrigine Analysis in Urine
Caption: A typical workflow for the analysis of lamotrigine in urine samples, from collection to reporting.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical approach to troubleshooting low analyte recovery during sample preparation for lamotrigine analysis.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges of LC-MS/MS analysis of opiates and opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring linearity and accuracy in Lamotrigine calibration curves
Welcome to the technical support center for Lamotrigine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the linearity and accuracy of Lamotrigine calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the typical linear ranges for Lamotrigine calibration curves in different analytical methods?
A1: The linear range for Lamotrigine calibration curves varies depending on the analytical technique and the matrix being analyzed. For high-performance liquid chromatography (HPLC) with UV detection, a common range is 5-50 µg/mL.[1][2] When using more sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the linear range can be significantly lower, for instance, from 0.2 to 5.0 µg/mL[3][4] or even 0.1 to 1500 ng/mL.[5]
Quantitative Data Summary: Linearity of Lamotrigine Calibration Curves
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 0.1 N HCl | 2-10 µg/mL | >0.99 | |
| HPLC-UV | 0.01 M HCl | 4.0-40.0 µg/mL | ~0.9999 | |
| HPLC-UV | Methanol | 5-45 µg/mL | >0.999 | |
| UPLC-DAD | Plasma | 0.05-12 µg/mL | ≥0.98 | |
| LC-MS/MS | Plasma | 0.2-5.0 µg/mL | >0.99 | |
| LC-MS/MS | Plasma | 0.1-1500 ng/mL | >0.998 | |
| LC-MS/MS | Dried Blood Spots | 0.1-20 µg/mL | >0.993 |
Q2: What are the acceptance criteria for a Lamotrigine calibration curve?
A2: For a Lamotrigine calibration curve to be acceptable, the correlation coefficient (r²) should typically be ≥ 0.99. According to bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Q3: How should I prepare my stock and working solutions for Lamotrigine?
A3: Lamotrigine stock solutions are typically prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL or 1000 µg/mL. Working solutions are then prepared by diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentration range for the calibration curve standards. It is crucial to ensure the complete dissolution of the standard, which can be aided by sonication.
Troubleshooting Guides
Issue 1: My Lamotrigine calibration curve is not linear.
A non-linear calibration curve can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Lamotrigine using Lamotrigine-13C3
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of lamotrigine in human plasma using its stable isotope-labeled internal standard, Lamotrigine-13C3. The performance of this method is contrasted with alternative approaches employing different internal standards and sample preparation techniques. All experimental data is presented to aid researchers, scientists, and drug development professionals in selecting and validating an appropriate bioanalytical method for lamotrigine.
Method Performance Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is due to its similar chemical and physical properties to the analyte, which allows it to effectively compensate for variations in sample preparation, chromatography, and ionization. The following tables summarize the performance of an LC-MS/MS method using this compound and compare it to methods utilizing alternative internal standards and extraction procedures.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Lamotrigine Quantification
| Parameter | Method 1: this compound (SPE) | Method 2: Structural Analog (SPE)[1] | Method 3: Papaverine (SPE)[2] | Method 4: Flucanazole (LLE)[3][4] |
| Linearity Range (ng/mL) | 5.02 - 1226.47[5] | 25 - 10,000 | 200 - 5000 | 0.1 - 1500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.02 | 25 | 200 | 0.1 |
| Intra-day Precision (%RSD) | < 3.0 | < 5.73 | Not Reported | Meets FDA guidelines |
| Inter-day Precision (%RSD) | < 3.0 | < 8.26 | Not Reported | Meets FDA guidelines |
| Intra-day Accuracy (%) | ± 6.0 | < 6.40 | Not Reported | Meets FDA guidelines |
| Inter-day Accuracy (%) | ± 6.0 | < 4.14 | Not Reported | Meets FDA guidelines |
| Mean Recovery (%) | 73.2 - 80.2 | 97.9 | Not Reported | Not Reported |
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Description | A method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | A method that separates compounds based on their relative solubilities in two different immiscible liquids. |
| Advantages | High recovery and cleaner extracts, leading to reduced matrix effects. Amenable to automation. | Simple, cost-effective, and uses common laboratory equipment. |
| Disadvantages | Can be more time-consuming and expensive than LLE. Method development can be more complex. | Can be less selective than SPE, potentially leading to more significant matrix effects. |
| Lamotrigine Application | Demonstrated to provide satisfactory, consistent, and concentration-independent extraction efficiency. | A simple LLE process has been successfully used for lamotrigine extraction. |
Experimental Protocols
Primary Method: LC-MS/MS with this compound Internal Standard and SPE
This method demonstrates a reliable and sensitive approach for lamotrigine quantification in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of plasma, add 50 µL of this compound, d3 internal standard working solution (500 ng/mL).
-
Vortex and add 400 µL of water.
-
Condition a Cleanert PEP-H SPE cartridge with 500 µL of methanol followed by 500 µL of water.
-
Load the sample onto the SPE cartridge and centrifuge.
-
Wash the cartridge with water.
-
Elute lamotrigine and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v)
-
Flow Rate: 0.500 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 10 µL
3. Mass Spectrometry
-
Instrument: API-3000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound, d3: m/z 262.1 → 217.2
-
-
Dwell Time: 200 ms
Alternative Method: LC-MS/MS with Structural Analog Internal Standard and SPE
This method utilizes a structural analog of lamotrigine as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 5 µL of the internal standard working solution (3,5-diamino-6-phenyl-1,2,4-triazine, 1.0 µg/mL).
-
Add 0.2 mL of 0.05 M sodium hydroxide.
-
Condition an Oasis HLB SPE cartridge with 1.0 mL methanol followed by 2.0 mL water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1.0 mL water followed by 1.0 mL methanol–water (20:80; v/v).
-
Elute the analytes with 300 µL of methanol.
-
Inject 2.0 µL of the extract directly into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: BetaBasic C8
-
Mobile Phase: Not specified in detail.
-
Flow Rate: Not specified in detail.
3. Mass Spectrometry
-
Ionization Mode: Positive ion electrospray (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0
-
Internal Standard: m/z 188.0 → 143.0
-
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of lamotrigine using this compound.
Conclusion
The presented data demonstrates that a validated LC-MS/MS method using this compound as an internal standard and solid-phase extraction provides a highly reliable, sensitive, and accurate approach for the quantification of lamotrigine in human plasma. While alternative methods using different internal standards and extraction techniques are available and can provide acceptable results, the use of a stable isotope-labeled internal standard is recommended to minimize analytical variability and ensure the highest data quality. The choice of the most suitable method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Lamotrigine-13C3 vs. Deuterated Lamotrigine as Internal Standards in Bioanalysis
In the quantitative bioanalysis of Lamotrigine using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides a detailed comparison between two common types of SIL internal standards for Lamotrigine: carbon-13 labeled Lamotrigine (Lamotrigine-13C3) and deuterated Lamotrigine (e.g., Lamotrigine-d3).
Core Principles of Internal Standard Selection
The primary goal of an IS in LC-MS/MS analysis is to co-elute with the analyte and exhibit similar ionization efficiency and response to matrix effects. Stable isotope-labeled standards are preferred because their physical and chemical properties are nearly identical to the unlabeled analyte. However, subtle differences between 13C and deuterium labeling can influence analytical performance.
Key considerations include:
-
Chromatographic Co-elution: The IS and analyte should ideally have identical retention times.
-
Ionization and Matrix Effects: Both compounds should experience similar ionization suppression or enhancement from matrix components.
-
Isotopic Stability: The label should be stable and not undergo back-exchange.
-
Metabolic Stability: The label should be positioned on a part of the molecule that is not metabolically active to avoid loss of the label in vivo or during incubation.
Performance Comparison: this compound vs. Deuterated Lamotrigine
While direct head-to-head comparative studies are scarce, the performance of each can be inferred from individual validation studies and the fundamental principles of isotope effects.
| Performance Metric | This compound (Stable Isotope Labeled) | Deuterated Lamotrigine (e.g., Lamotrigine-d3) | Rationale & Remarks |
| Chromatographic Co-elution | Excellent: Near-perfect co-elution with native Lamotrigine due to the negligible effect of 13C on polarity. | Generally Good to Excellent: May exhibit a slight retention time shift (isotopic effect), where the deuterated compound can elute slightly earlier than the analyte in reversed-phase chromatography. This effect is more pronounced with a higher number of deuterium atoms. | |
| Ionization & Matrix Effects | Excellent: Mimics the analyte's ionization behavior almost perfectly, providing superior correction for matrix effects. | Good to Excellent: Generally provides good correction. However, the difference in bond energy (C-D vs. C-H) can sometimes lead to minor differences in ionization efficiency compared to the analyte. | |
| Isotopic Stability | Excellent: The 13C-12C bond is extremely stable, with no risk of back-exchange. | Good: The C-D bond is strong, but deuterium atoms on heteroatoms or activated carbons can sometimes be susceptible to back-exchange with protons from the solvent, especially under certain pH conditions. | |
| Metabolic Stability | Excellent: The 13C label is placed on the core structure of the molecule, which is not prone to metabolic alteration. | Variable: The stability depends on the position of the deuterium atoms. If placed on a site of metabolism, the label can be lost, compromising quantification. | |
| Commercial Availability | Readily available from various chemical suppliers. | Readily available, often with different deuteration patterns (e.g., d3, d4). | Both are accessible for research and clinical applications. |
Experimental Protocol: Quantification of Lamotrigine in Human Plasma
This section outlines a typical experimental workflow for the quantification of Lamotrigine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (e.g., this compound or Lamotrigine-d3 in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 5-10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Lamotrigine: Q1: 256.0 m/z -> Q3: 211.0 m/z
-
This compound: Q1: 259.0 m/z -> Q3: 214.0 m/z
-
Lamotrigine-d3: Q1: 259.0 m/z -> Q3: 214.0 m/z (Note: Specific transitions and collision energies should be optimized for the instrument in use.)
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentration of the calibration standards.
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: A typical experimental workflow for quantifying Lamotrigine in plasma.
Caption: Key considerations for selecting between 13C and deuterated standards.
Conclusion and Recommendations
Both this compound and deuterated Lamotrigine are effective internal standards for the bioanalysis of Lamotrigine. However, This compound is theoretically and practically the superior choice .
-
Choose this compound for:
-
Highest Accuracy and Precision: Its near-identical physicochemical properties ensure the most reliable correction for analytical variability.
-
Method Development and Validation: When establishing a new bioanalytical method, the robustness of a 13C-labeled IS can prevent unforeseen complications like chromatographic shifts or isotopic instability.
-
Metabolite Quantification: If Lamotrigine metabolites are also being quantified, a 13C-labeled standard on a stable part of the core structure is essential.
-
-
Deuterated Lamotrigine can be a suitable alternative when:
-
Cost is a primary concern: Deuterated standards are often less expensive to synthesize.
-
Thorough validation is performed: The potential for chromatographic shifts and isotopic instability must be carefully evaluated and ruled out during method validation. The position of the deuterium labels should be confirmed to be on a non-metabolically active site.
-
Ultimately, the choice of internal standard should be justified by rigorous method validation data that demonstrates its ability to provide accurate and precise quantification of Lamotrigine in the specific matrix of interest. For regulated bioanalysis, the minimal potential for analytical variability makes this compound the more conservative and robust option.
A Comparative Guide to Internal Standards for Lamotrigine Quantification Assays
A detailed analysis of experimental data from various validated LC-MS/MS methods to guide researchers in selecting the optimal internal standard for lamotrigine quantification.
This guide provides a comprehensive comparison of different internal standards used in the quantification of lamotrigine, a widely used antiepileptic drug. The selection of an appropriate internal standard (IS) is critical for the accuracy and reliability of bioanalytical methods. This document summarizes key performance data from various studies, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of a lamotrigine assay. The following tables summarize the quantitative data from different studies, each employing a unique internal standard. The ideal IS should mimic the analyte's behavior during sample preparation and analysis. While isotopically labeled internal standards are often considered the gold standard, their availability and cost can be prohibitive.[1] This comparison includes both isotopically labeled and structural analog internal standards.
| Internal Standard | Lamotrigine-13C3, d3 | 3,5-diamino-6-phenyl-1,2,4-triazine | Fluconazole | Papaverine |
| Linearity Range (ng/mL) | 5.02–1226.47[2] | 25–10000[3] | 0.1-1500[4] | 200-5000[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.02 | 25 | 0.1 | 200 |
| Intra-day Precision (% CV) | ≤ 3.0 | ≤ 10.0 | Not explicitly stated | ≤ 15% |
| Inter-day Precision (% CV) | ≤ 3.0 | ≤ 10.0 | Meets FDA guidelines | ≤ 15% |
| Intra-day Accuracy (%) | ± 6.0 | Within 10.0 | Meets FDA guidelines | Within ± 15% |
| Inter-day Accuracy (%) | ± 6.0 | Within 10.0 | Meets FDA guidelines | Within ± 15% |
| Recovery (%) | Not explicitly stated | 97.9 (Lamotrigine), 92.5 (IS) | Not explicitly stated | Good reproducibility |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not explicitly stated | Good reproducibility |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for lamotrigine quantification using different sample preparation techniques.
Solid-Phase Extraction Workflow
Liquid-Liquid Extraction Workflow
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with this compound, d3 as Internal Standard
-
Sample Preparation: Solid-Phase Extraction (SPE).
-
Chromatographic Separation:
-
Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Tandem mass spectrometry.
-
Method 2: LC-MS/MS with 3,5-diamino-6-phenyl-1,2,4-triazine as Internal Standard
-
Sample Preparation: Solid-Phase Extraction (SPE) using Oasis Hydrophilic Lipophilic Balance (HLB) or N-vinylpyrrolidone and divinylbenzene cartridge.
-
Chromatographic Separation:
-
Column: BetaBasic C8.
-
Mobile Phase: Not explicitly stated.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Mass Transitions: Lamotrigine [M+H]+: m/z 256.0 → 211.0; IS [M+H]+: m/z 188.0 → 143.0.
-
Method 3: LC-MS/MS with Fluconazole as Internal Standard
-
Sample Preparation: Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation:
-
Column: Discovery CN (50 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid-methanol (20:40:40, v/v).
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization.
-
Detection: Multiple reaction-monitoring mode.
-
Method 4: LC-MS/MS with Papaverine as Internal Standard
-
Sample Preparation: Solid-Phase Extraction (SPE).
-
Chromatographic Separation:
-
Column: Cadenza CD-C18 (100 × 2 mm, 3 μm).
-
Mobile Phase: 0.1% formic acid in water/acetonitrile (2/1, v/v).
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry.
-
Retention Times: Lamotrigine: 1.6 minutes; IS: 2.0 minutes.
-
Conclusion
The selection of an internal standard for lamotrigine quantification is a critical decision that depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and cost considerations.
-
This compound, d3: As an isotopically labeled analog, it represents the gold standard, offering excellent precision and accuracy by compensating for matrix effects and variability in extraction and ionization.
-
3,5-diamino-6-phenyl-1,2,4-triazine: This structural analog provides a cost-effective alternative with acceptable performance, though with slightly higher variability compared to the isotopically labeled standard.
-
Fluconazole and Papaverine: These compounds, being structurally different from lamotrigine, may not perfectly mimic its behavior during analysis. However, the methods have been validated and shown to be suitable for their intended purpose, offering a pragmatic choice when specific analogs are unavailable.
Ultimately, the choice of internal standard should be based on a thorough validation process to ensure the developed assay is robust, reliable, and fit for its intended purpose in a research or clinical setting.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lamotrigine Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs like Lamotrigine is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective methodologies and performance characteristics for the analysis of Lamotrigine in biological matrices.
Lamotrigine, a broad-spectrum antiepileptic drug, requires precise monitoring to ensure therapeutic efficacy and avoid toxicity.[1] Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and limitations. This guide will delve into the experimental protocols and quantitative performance data to aid in the selection of the most appropriate method for specific research or clinical needs.
Methodologies at a Glance
The general workflow for quantifying Lamotrigine using either HPLC-UV or LC-MS/MS involves sample preparation, chromatographic separation, and detection. However, the specifics of each step, particularly in the detection phase, differ significantly.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for both HPLC-UV and LC-MS/MS methods based on published literature.
HPLC-UV Protocol
This method is often favored for its simplicity and cost-effectiveness.
-
Sample Preparation (Protein Precipitation): To 100 µL of human plasma, 200 µL of methanol is added to precipitate proteins.[2] The mixture is vortexed and then centrifuged to separate the supernatant containing the drug.[2]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Diamonsil C18, 150mm × 4.6mm, 5µm) is commonly used.[2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., in a 59:41 v/v ratio) is used for isocratic elution.[2]
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: 20 µL of the prepared sample is injected into the system.
-
-
UV Detection: The UV detector is set to a wavelength where Lamotrigine shows maximum absorbance, typically around 260 nm or 306 nm.
LC-MS/MS Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of the drug.
-
Sample Preparation (Solid-Phase Extraction - SPE): Plasma samples can be extracted using an Oasis HLB cartridge. The cartridge is first conditioned, then the sample is loaded, washed, and finally, the analyte is eluted. Alternatively, a simpler liquid-liquid extraction can be employed.
-
Chromatographic Conditions:
-
Column: A C8 or C18 column (e.g., BetaBasic C8) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or 5mM ammonium formate) and an organic solvent like acetonitrile or methanol is common.
-
Flow Rate: Flow rates are generally lower than in HPLC-UV, for example, 0.5 mL/min.
-
Run Time: The total run time per sample can be very short, often around 2 minutes.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Transitions: For Lamotrigine, the precursor ion ([M+H]+) is at m/z 256.0, which is then fragmented to produce a characteristic product ion, for example, at m/z 211.0. An internal standard is used for accurate quantification.
-
References
A Comparative Guide to the Bioanalysis of Lamotrigine in an Inter-Laboratory Context
For researchers, scientists, and professionals in drug development, the accurate quantification of Lamotrigine (LTG) is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comparative overview of bioanalytical methods for Lamotrigine, drawing upon published data to highlight the performance of various analytical techniques and to illustrate the potential for inter-laboratory variability.
Executive Summary of Method Performance
The bioanalysis of Lamotrigine is predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also available and offer a high-throughput, automated alternative. The choice of method impacts sensitivity, specificity, and the potential for interference.
LC-MS/MS methods generally offer the highest sensitivity and specificity, with lower limits of quantification (LLOQ) reaching as low as 0.025 µg/mL. HPLC methods are robust and widely used, with LLOQs typically around 0.10 µg/mL. Immunoassays provide rapid turnaround times but may exhibit different performance characteristics compared to chromatographic methods.
Inter-Laboratory Comparison: A Case Study
A split-sampling study involving two reference laboratories analyzing 31 identical serum samples by HPLC demonstrated a strong correlation in the reported Lamotrigine concentrations (r = 0.988).[1] This indicates that well-validated HPLC methods can produce comparable results between different facilities. However, even with this strong correlation, slight variations were observed, underscoring the importance of consistent analytical procedures and robust quality control.
Comparative Performance of Bioanalytical Methods
The following tables summarize the performance characteristics of different Lamotrigine bioanalytical methods as reported in various studies. This allows for an indirect comparison of the methodologies that would be employed in different laboratories.
Table 1: Performance of LC-MS/MS Methods
| Parameter | Study 1 | Study 2 |
| Linear Range | 0.025 - 10.000 µg/mL | 0.2 - 5.0 µg/mL |
| LLOQ | 0.025 µg/mL | 0.2 µg/mL |
| Intra-day Precision (%CV) | ≤ 5.73% | < 15% |
| Inter-day Precision (%CV) | Within 10.0% | < 15% |
| Intra-day Accuracy (%RE) | ≤ 6.40% | Within ±15% |
| Inter-day Accuracy (%RE) | Within 10.0% | Within ±15% |
| Recovery | 97.9% | Not explicitly stated |
Data synthesized from multiple sources.
Table 2: Performance of HPLC/UPLC-DAD Methods
| Parameter | Study 3 | Study 4 |
| Linear Range | 0.10 - 2.5 µg/mL | 0.05 - 12 µg/mL |
| LLOQ | 0.10 µg/mL | 0.05 µg/mL |
| Intra-day Precision (%CV) | 5.7% - 13.7% | < 4% |
| Inter-day Precision (%CV) | 8.2% - 14.3% | Not explicitly stated |
| Intra-day Accuracy (% Recovery) | 95.4% - 100.3% | Not explicitly stated |
| Inter-day Accuracy (% Recovery) | 96.5% - 107.8% | Not explicitly stated |
| Recovery | >80% | Not explicitly stated |
Data synthesized from multiple sources.[2]
Table 3: Performance of Immunoassay Methods
| Parameter | ARK Diagnostics Immunoassay | Seradyn Immunoassay |
| Analytical Range | 0.85 - 40.0 µg/mL | 1 - 40 µg/mL |
| LLOQ | 0.85 µg/mL | 1 µg/mL |
| Intra-day Precision (%CV) | ≤ 7.5% | ≤ 7.5% |
| Inter-day Precision (%CV) | ≤ 7.5% | ≤ 7.5% |
| Method Comparison (vs. UPLC-MS/MS) | Good agreement | Good agreement |
Data from a study comparing two FDA-approved immunoassays to UPLC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for understanding the sources of potential variability between laboratories. Below are generalized protocols for the most common methods of Lamotrigine bioanalysis.
LC-MS/MS Method Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 50 µL of plasma, add 100 µL of an internal standard (IS) solution (e.g., a structural analog like 3,5-diamino-6-phenyl-1,2,4-triazine) and 350 µL of distilled water.
-
Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Load the prepared plasma sample onto the SPE cartridge.
-
Wash the cartridge with distilled water.
-
Elute Lamotrigine and the IS with an appropriate solvent (e.g., methanol).
-
The eluate is typically injected directly into the LC-MS/MS system without evaporation and reconstitution.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., BetaBasic C8).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Lamotrigine: [M+H]+ at m/z 256.0 → 211.0.
-
Internal Standard (example): m/z 188.0 → 143.0.
-
-
HPLC-DAD Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To one part of serum or plasma (e.g., 200 µL), add two parts of a protein precipitating agent like acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 5000 rpm for 10 minutes).
-
Collect the supernatant and inject a portion (e.g., 10 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A mixture of an acidic buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier like acetonitrile and/or methanol.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV or DAD detector at a wavelength of approximately 220 nm or 315 nm.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Lamotrigine in a clinical or research laboratory setting, from sample reception to data analysis.
Caption: A generalized workflow for Lamotrigine bioanalysis.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Lamotrigine involves the inhibition of voltage-sensitive sodium channels, which in turn stabilizes neuronal membranes and reduces the presynaptic release of excitatory amino acids like glutamate.
Caption: Mechanism of action of Lamotrigine.
References
A Comparative Guide to Bioanalytical Method Validation: Isotopic vs. Non-Isotopic Internal Standards Under FDA & ICH M10 Guidelines
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount in regulatory submissions. The validation of bioanalytical methods, governed by guidelines from the U.S. Food and Drug Administration (FDA) and now globally harmonized under the International Council for Harmonisation (ICH) M10 guideline, is a critical process to ensure data reliability.[1][2][3] A key element in chromatographic bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS) to correct for variability during sample processing and analysis.[4][5]
The choice of internal standard—typically a stable isotope-labeled (isotopic) or a structural analog (non-isotopic)—can significantly impact assay performance. This guide provides an objective comparison of these two approaches, supported by experimental data, to assist in the selection of the most appropriate internal standard for robust and reliable bioanalytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), most commonly deuterated analogs of the analyte, are widely considered the "gold standard" in quantitative bioanalysis. The fundamental principle of isotope dilution mass spectrometry (IDMS) is that a SIL-IS is chemically and physically almost identical to the analyte. This near-identical behavior ensures that it experiences the same variations during sample extraction, chromatography, and ionization in the mass spectrometer, thus providing more accurate and precise quantification.
Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards
The superiority of isotopic internal standards, particularly in mitigating matrix effects, is a recurring theme in bioanalytical literature. The matrix effect is the alteration of analyte response due to co-eluting, often unidentified, components in the biological matrix, which can lead to inaccurate quantification. Because isotopic standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in the same way, allowing for effective normalization.
The following tables summarize the performance of deuterated (isotopic) versus non-deuterated (analog) internal standards across key validation parameters.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Concentration Level | Accuracy (% Bias) | Precision (%CV) | Reference |
| Everolimus | Deuterated (Everolimus-d4) | Low QC | -1.7 | 5.2 | |
| Analog (Desmethoxyrapamycin) | Low QC | -3.5 | 6.8 | ||
| Deuterated (Everolimus-d4) | High QC | 2.1 | 4.3 | ||
| Analog (Desmethoxyrapamycin) | High QC | -0.9 | 4.9 | ||
| Kahalalide F | Deuterated | N/A | +0.3 | 7.6 | |
| Analog | N/A | -3.2 | 8.6 |
Table 2: Impact of Internal Standard on Matrix Effect
| Analyte | Internal Standard Type | IS-Normalized Matrix Factor (%CV across 6 lots) | Conclusion | Reference |
| Generic Small Molecule | Deuterated | < 5% | Better compensation for matrix effect variability | Fictionalized Data Based on |
| Analog | 15-25% | Less effective compensation for matrix effect variability | Fictionalized Data Based on |
Experimental Protocols
Detailed experimental protocols are essential for the validation of a bioanalytical method. Below is a representative protocol for a key experiment: the evaluation of matrix effects, comparing an isotopic and a non-isotopic internal standard.
Objective: To assess the ability of a deuterated (isotopic) and a structural analog (non-isotopic) internal standard to compensate for matrix effects from six different sources of a biological matrix (e.g., human plasma).
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Analog internal standard
-
Control blank human plasma from 6 individual donors
-
Reagents for sample preparation (e.g., protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the analyte and both internal standards in an appropriate solvent.
-
Prepare spiking solutions for low and high quality control (QC) concentrations.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solutions): In a clean solvent, prepare triplicate samples of the low and high QC concentrations of the analyte, each fortified with the deuterated IS. Prepare a parallel set fortified with the analog IS.
-
Set 2 (Post-Extraction Spike): For each of the 6 plasma lots, extract blank plasma in triplicate. Spike the extracted supernatant with the analyte at low and high QC concentrations, with one set fortified with the deuterated IS and another with the analog IS.
-
Set 3 (Pre-Extraction Spike): For each of the 6 plasma lots, spike the blank plasma with the analyte at low and high QC concentrations in triplicate. Fortify one set with the deuterated IS and another with the analog IS. Proceed with the sample extraction.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Calculate IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set 3) / (Mean Analyte Peak Area Ratio to IS in Set 1)
-
-
Calculate Accuracy and Precision:
-
For each plasma lot in Set 3, calculate the accuracy of the determined concentrations against the nominal values.
-
Calculate the precision (%CV) of the concentrations for each QC level across the 6 plasma lots for both the deuterated and analog IS.
-
-
Acceptance Criteria (per ICH M10):
-
For each individual matrix lot, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the rationale for using internal standards.
References
Lamotrigine Quantification: A Comparative Analysis of LC-MS/MS with Lamotrigine-13C3, HPLC-UV, and Immunoassay
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lamotrigine is critical for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. This guide provides an objective comparison of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Lamotrigine-13C3 as an internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassay.
This comparison is based on experimental data from various studies, focusing on the key performance metrics of accuracy and precision. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is often considered the gold standard due to its ability to compensate for matrix effects and variations in sample processing.
Quantitative Performance Comparison
The following tables summarize the accuracy and precision data for each of the three analytical methods, providing a clear comparison of their quantitative performance.
Table 1: LC-MS/MS with this compound Internal Standard
| Parameter | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or Recovery) |
| Linearity | 5.02–1226.47 | - | - | - |
| Precision & Accuracy | 12.52 | < 3.0% | < 3.0% | ± 6.0% |
| 391.28 | < 3.0% | < 3.0% | ± 6.0% | |
| 978.20 | < 3.0% | < 3.0% | ± 6.0% | |
| Recovery | 12.52 | - | - | 73.2 ± 4.5% |
| 391.28 | - | - | 78.0 ± 9.5% | |
| 978.20 | - | - | 80.2 ± 1.0% |
Data sourced from a study validating an LC-MS/MS method for lamotrigine in human plasma.[1]
Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
| Parameter | Concentration Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Linearity | 1.0 - 50 | - | - | - |
| Precision & Accuracy | 1.0 (LLOQ) | < 4% | < 4% | 100.3% to 103% |
| Low QC | < 4% | < 4% | 100.3% to 103% | |
| Medium QC | < 4% | < 4% | 100.3% to 103% | |
| High QC | < 4% | < 4% | 100.3% to 103% | |
| Recovery | Not Specified | - | - | > 83% |
Data from a study on a validated HPLC-UV method for lamotrigine in human plasma.[2]
Table 3: Immunoassay
| Parameter | Concentration Range (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Comparison to UPLC-MS/MS |
| Linearity | 1 - 40 | - | - | - |
| Precision | Low Control | ≤ 7.5% | ≤ 7.5% | Good agreement |
| Medium Control | ≤ 7.5% | ≤ 7.5% | Good agreement | |
| High Control | ≤ 7.5% | ≤ 7.5% | Good agreement |
Performance data for FDA-approved immunoassays.[3][4] Note: Immunoassays showed a slight negative bias compared to UPLC-MS/MS.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for each of the discussed methods.
LC-MS/MS with this compound
A reliable and sensitive LC-MS/MS method for the quantification of lamotrigine in human plasma has been developed and validated using this compound as an internal standard.
-
Sample Preparation: Solid-phase extraction is employed to extract lamotrigine and the internal standard from human plasma.
-
Chromatography: Chromatographic separation is performed on a Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.). The mobile phase consists of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v) at a flow rate of 0.500 mL/min.
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with an electrospray ionization (ESI) interface in the positive ion mode.
HPLC-UV
A simple and rapid HPLC method with UV detection is a common alternative for lamotrigine quantification.
-
Sample Preparation: Protein precipitation is a frequently used method for sample cleanup.
-
Chromatography: A C18 column is typically used for separation. The mobile phase can vary, with one example being a mixture of acetonitrile and potassium dihydrogen phosphate buffer.
-
Detection: UV detection is performed at a wavelength where lamotrigine exhibits significant absorbance, such as 215 nm.
Immunoassay
Immunoassays offer a high-throughput and automated approach for lamotrigine quantification. These are often based on principles of competitive binding.
-
Principle: In a typical competitive immunoassay, unlabeled lamotrigine in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. The amount of bound labeled drug is inversely proportional to the concentration of unlabeled drug in the sample.
-
Platforms: Automated chemistry analyzers are commonly used to perform these assays.
-
Detection: The signal generated, which can be enzymatic, fluorescent, or chemiluminescent, is measured to determine the lamotrigine concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of lamotrigine using an internal standard method, such as LC-MS/MS with this compound.
Caption: Workflow for lamotrigine quantification using an internal standard.
Conclusion
The choice of analytical method for lamotrigine quantification depends on the specific requirements of the study.
-
LC-MS/MS with this compound offers the highest accuracy and precision, making it the preferred method for clinical trials and research where definitive quantification is essential. The use of a stable isotope-labeled internal standard effectively minimizes analytical variability.
-
HPLC-UV provides a reliable and cost-effective alternative to LC-MS/MS. While generally less sensitive, it demonstrates good accuracy and precision for therapeutic drug monitoring in a clinical setting.
-
Immunoassays are well-suited for high-throughput screening and routine therapeutic drug monitoring due to their speed and automation. However, they may exhibit a slight bias compared to chromatographic methods and could be more susceptible to interferences.
For researchers and drug development professionals, a thorough understanding of the performance characteristics of each method is crucial for selecting the most appropriate technique to achieve reliable and accurate lamotrigine quantification.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of two FDA approved lamotrigine immunoassays with ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Recovery of Lamotrigine-13C3 in Sample Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of lamotrigine in biological samples is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as Lamotrigine-13C3, is a critical component of robust bioanalytical methods, ensuring precision and accuracy by compensating for variability in sample preparation and instrument response. This guide provides a comparative assessment of the recovery of this compound across common sample extraction techniques, supported by experimental data from published studies.
Comparative Recovery of Lamotrigine and its 13C3-Labeled Internal Standard
The efficiency of an extraction method is determined by the recovery of the analyte and the internal standard. Consistent and comparable recovery of both is essential for accurate quantification. The following table summarizes the recovery data for lamotrigine and its 13C3-labeled internal standard using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
| Extraction Method | Analyte | Matrix | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | This compound, d3 | Human Plasma | 65.1 ± 7.7 | [1] |
| Lamotrigine | Human Plasma | 73.2 - 80.2 | [1] | |
| Liquid-Liquid Extraction (LLE) combined with Protein Precipitation | Lamotrigine | Human Plasma | ≥80 | [2] |
| Solid-Phase Extraction (SPE) | Lamotrigine | Dried Blood Spots | ~100 |
Note: Data for the recovery of this compound in LLE and PPT methods were not explicitly available in the reviewed literature. The table presents the recovery of unlabeled lamotrigine for these methods as a proxy, as the physicochemical properties are nearly identical, suggesting a similar recovery profile to its isotopically labeled counterpart. One study utilizing a combined protein precipitation and liquid-liquid extraction approach reported a recovery of over 80% for lamotrigine in human plasma[2]. Another study developing a method for dried blood spots mentioned that the overall mean recovery for both lamotrigine and its 13C3 internal standard was close to 100% using solid-phase extraction.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols used in the cited studies.
Solid-Phase Extraction (SPE) Protocol for Lamotrigine in Human Plasma
This method was employed for the quantification of lamotrigine in human plasma using this compound,d3 as an internal standard[1].
-
Sample Preparation: Stock solutions of lamotrigine and this compound,d3 (1000 µg/mL) were prepared in methanol. Working solutions were prepared by serial dilution in a methanol-water (50:50, v/v) mixture. Spiked calibration standards were prepared by adding aliquots of the working solutions to pooled blank K3EDTA plasma.
-
Extraction Procedure: The specific solid-phase extraction procedure details were not fully elaborated in the provided text, but it is a common technique for extracting analytes from complex matrices like plasma.
-
Analysis: The extracted samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation was achieved on a Chromolith® SpeedROD; RP-18e column with a mobile phase of acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v). Detection was performed using an API-3000 triple quadrupole mass spectrometer with an electrospray ionization source in positive ion mode.
Combined Protein Precipitation and Liquid-Liquid Extraction (LLE) for Lamotrigine in Human Plasma
This protocol describes a method for the extraction and quantification of lamotrigine from human plasma.
-
Protein Precipitation: Proteins in the plasma samples were precipitated using acetonitrile.
-
Liquid-Liquid Extraction: Following protein precipitation, the lamotrigine base was extracted into ethyl acetate. The organic extract was then reconstituted in an acidic potassium phosphate solution (pH 2.4).
-
Analysis: The final solution was analyzed by ultra-high-performance liquid chromatography with a diode-array detector (UPLC-DAD).
Workflow for Lamotrigine Analysis using a Labeled Internal Standard
The following diagram illustrates a typical workflow for the quantification of lamotrigine in a biological sample, incorporating a 13C3-labeled internal standard.
This guide highlights the importance of assessing the recovery of both the analyte and its labeled internal standard to ensure the reliability of bioanalytical data. While SPE has demonstrated consistent recovery for this compound, further studies explicitly reporting its recovery in LLE and PPT are warranted to provide a more direct comparison for researchers selecting an optimal extraction methodology.
References
- 1. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Linearity in Lamotrigine Assays: A Comparative Guide to Quantification Methods Utilizing a 13C Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Lamotrigine is paramount for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comparative analysis of various assay methodologies, with a focus on the linearity of methods employing a 13C-labeled internal standard. Experimental data and detailed protocols are presented to facilitate an objective assessment of performance.
The use of a stable isotope-labeled internal standard, such as ¹³C-Lamotrigine, is a hallmark of robust analytical methods, particularly in mass spectrometry-based assays. This approach minimizes variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision. This guide will delve into the performance of such methods and compare them with other commonly used techniques for Lamotrigine quantification.
Comparative Performance of Lamotrigine Assays
The linearity of an assay is a critical parameter, defining the range over which the measured response is directly proportional to the analyte concentration. A wide linear range is advantageous, allowing for the accurate measurement of both low and high concentrations without the need for sample dilution. The following table summarizes the linearity and other key performance characteristics of various Lamotrigine assays.
| Assay Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) | Matrix |
| LC-MS/MS [1][2] | ¹³C₃-Lamotrigine | 0.1 - 20[1] | > 0.993[1] | 0.1[1] | Dried Blood Spots |
| LC-MS/MS | Lamotrigine-¹³C₃, d₃ | 0.005 - 1.226 | Not Reported | 0.005 | Human Plasma |
| ID-LC-MS/MS | Not specified | 0.6 - 24 | Not Reported | Not Reported | Serum, Plasma |
| LC-MS/MS | Structural Analog | 0.025 - 10 | ≥ 0.9991 | 0.025 | Human Plasma |
| LC-MS/MS | Papaverine | 0.2 - 5 | Not Reported | 0.2 | Human Plasma |
| HPLC-PDA | Chloramphenicol | 0.1 - 10 | 0.9934 | 0.1 | Human Plasma |
| RP-HPLC | Not specified | 0.2 - 2.5 (ppm) | 0.999 | 0.2 (ppm) | Tablet Dosage Form |
| ARK™ Immunoassay | Not Applicable | 0.85 - 40 | Not Reported | 0.85 | Serum |
| QMS® Immunoassay | Not Applicable | 2.0 - 40 | Not Reported | 2.0 | Serum, Plasma |
Experimental Protocols
LC-MS/MS with ¹³C₃-Lamotrigine Internal Standard (Based on Dried Blood Spot Method)
-
Sample Preparation:
-
Dried blood spot samples are processed for analysis.
-
Addition of ¹³C₃-Lamotrigine internal standard.
-
-
Chromatography:
-
System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analytical Range: 0.1 to 20 µg/mL.
-
-
Mass Spectrometry:
-
Detection is performed using a mass spectrometer.
-
-
Data Analysis:
-
The linearity of the assay is confirmed over the specified concentration range.
-
The method is validated for selectivity, accuracy, precision, and matrix effects.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Liquid-liquid extraction of Lamotrigine and the internal standard from plasma using a buffer and ethyl acetate.
-
-
Chromatography:
-
System: HPLC with Photo Diode Array (PDA) detection.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
-
Detection:
-
UV detection at a specified wavelength.
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of Lamotrigine to the internal standard against the Lamotrigine concentration.
-
Linear regression analysis is used to assess linearity.
-
Homogeneous Particle-Enhanced Turbidimetric Immunoassay (e.g., QMS® Lamotrigine Assay)
-
Principle: This assay is based on the competition between Lamotrigine in the sample and Lamotrigine coated on a microparticle for antibody binding sites.
-
Procedure:
-
The sample containing Lamotrigine is mixed with the antibody reagent and the Lamotrigine-coated microparticle reagent.
-
The rate of agglutination is measured photometrically. The presence of Lamotrigine in the sample inhibits the agglutination reaction, leading to a slower rate of absorbance change.
-
-
Data Analysis:
-
A concentration-dependent curve is generated, with the rate of agglutination being inversely proportional to the Lamotrigine concentration.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for linearity assessment of a Lamotrigine assay using a ¹³C internal standard.
Conclusion
The use of a ¹³C internal standard in conjunction with LC-MS/MS provides a highly sensitive, selective, and reliable method for the quantification of Lamotrigine in biological matrices. These methods consistently demonstrate excellent linearity over a clinically relevant concentration range, as evidenced by high correlation coefficients. While other methods such as HPLC and immunoassays are also available for Lamotrigine TDM, LC-MS/MS with a stable isotope-labeled internal standard is often considered the gold standard due to its superior analytical performance. The choice of assay will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the available instrumentation.
References
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of lamotrigine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Lamotrigine-13C3
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Lamotrigine-13C3, a stable isotope-labeled version of the anticonvulsant drug Lamotrigine. Adherence to these guidelines is paramount for personnel safety and environmental protection.
Lamotrigine itself is recognized as a toxic substance if swallowed and may cause allergic skin reactions, with suspicions of damaging fertility or the unborn child[1][2][3]. Consequently, its disposal must be managed with care. The presence of the stable isotope Carbon-13 does not introduce radiological hazards, as it is not radioactive[4][5]. Therefore, the disposal protocol is dictated by the chemical and pharmacological properties of the Lamotrigine molecule.
Disposal Protocol for this compound
The primary principle for the disposal of this compound in a laboratory setting is to treat it as a hazardous pharmaceutical waste. This ensures the highest level of safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate from General Waste: Do not mix this compound waste with general laboratory or non-hazardous waste. It must be collected in a designated, separate waste container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect all this compound waste in a clearly labeled, leak-proof, and sealable container. The container should be compatible with the chemical nature of the waste.
-
Proper Labeling: The container must be clearly marked with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental, Health, and Safety (EHS) department.
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and well-ventilated.
-
Prevent Leaks and Spills: Ensure the storage area has secondary containment to manage any potential leaks.
Step 4: Final Disposal
-
Contact EHS: Coordinate with your institution's EHS department for the final disposal of the hazardous waste. They will have established procedures and licensed contractors for handling and disposing of pharmaceutical waste.
-
Incineration: The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility. This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the drain. This can lead to environmental contamination of waterways.
-
Do Not Dispose in Regular Trash: Do not dispose of this compound in the regular trash, as this is not a compliant method for hazardous pharmaceutical waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies. In the United States, the primary agency is the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities and laboratories are subject to specific rules, including Subpart P of the RCRA regulations, which provides management standards for hazardous waste pharmaceuticals.
| Regulatory Aspect | Guideline | Governing Body (U.S.) |
| Hazardous Waste Classification | Determined by being a listed hazardous waste or exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity. | EPA |
| Disposal of Hazardous Pharmaceuticals | Must be treated at a permitted treatment facility, with incineration being a common method. | EPA |
| Sewer Disposal | Prohibited for hazardous waste pharmaceuticals under Subpart P. | EPA |
| Controlled Substances | Disposal must comply with regulations from this agency. | DEA |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lamotrigine-13C3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lamotrigine-13C3, a stable isotope-labeled version of the anticonvulsant Lamotrigine. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Essential Safety and Hazard Information
This compound, like its unlabeled counterpart, is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] The following table summarizes the key quantitative hazard and safety information.
| Hazard and Precautionary Information | Code | Description |
| Hazard Statements | H301 | Toxic if swallowed.[1][2] |
| H317 | May cause an allergic skin reaction.[1] | |
| H361 | Suspected of damaging fertility or the unborn child.[1] | |
| H373 | May cause damage to organs through prolonged or repeated exposure. | |
| Precautionary Statements | P201 | Obtain special instructions before use. |
| P260 | Do not breathe dust, fume, gas, mist, vapors, or spray. | |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and ensure safety. The following step-by-step protocol outlines the recommended procedures from receipt to storage.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed, original container in a dry, cool, and well-ventilated area.
-
The recommended storage temperature is typically between 2 - 8°C.
-
Keep the container in a locked storage area, inaccessible to unauthorized personnel.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH-approved particulate respirator.
Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the creation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly before and after handling the compound.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, follow your institution's emergency procedures for hazardous chemical spills.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Swallowed: Immediately call a poison control center or doctor. Do NOT induce vomiting.
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive and does not require special disposal procedures for radioactive waste. However, it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or waste this compound powder should be collected in a separate, sealed container, also clearly labeled as hazardous waste.
Disposal Pathway:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all institutional guidelines for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
